Guajadial
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biosynthesis Pathway of Guajadial in Guava Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of the common guava (Psidium guajava), has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade in P. guajava is yet to be fully elucidated, a plausible pathway has been proposed based on biomimetic synthesis and knowledge of related biosynthetic pathways in plants. This guide details the proposed biosynthetic steps, the precursor molecules, and the key enzymatic reactions hypothesized to be involved. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway, including the identification and functional analysis of candidate genes, quantification of intermediates, and validation of the key cycloaddition reaction. This document aims to serve as a foundational resource for researchers engaged in the study of meroterpenoid biosynthesis and the development of novel pharmaceuticals derived from natural products.
Introduction
Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal importance, with various parts of the plant used in traditional medicine. The leaves, in particular, are a rich source of a diverse array of secondary metabolites, including flavonoids, phenolics, and terpenoids. Among these, this compound (1), a novel meroterpenoid, has been identified as a compound of interest due to its biological activities.[1] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically derived from both terpenoid and polyketide precursors. The unique chemical structure of this compound, featuring a caryophyllene moiety fused to a phloroglucinol derivative, suggests a complex and intriguing biosynthetic pathway. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel enzymes with applications in synthetic biology.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the convergence of two major metabolic pathways: the terpenoid pathway, which provides the sesquiterpene scaffold, and the polyketide pathway, which likely furnishes the aromatic component. The key steps are outlined below.
Biosynthesis of the Sesquiterpene Precursor: β-Caryophyllene
The C15 sesquiterpene, β-caryophyllene, forms the backbone of this compound. Its biosynthesis originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) .
-
Step 2: Cyclization of FPP to β-Caryophyllene: FPP is then cyclized by a specific terpene synthase (TPS) , namely β-caryophyllene synthase (BCS) , to yield the characteristic bicyclic structure of β-caryophyllene. While a specific BCS has not yet been isolated from P. guajava, homologous enzymes have been identified and characterized in other species of the Myrtaceae family, such as Eucalyptus dives and Melaleuca quinquenervia. Given the prevalence of β-caryophyllene in guava leaves, the existence of a dedicated BCS in this plant is highly probable.
Biosynthesis of the Phloroglucinol Precursor
The aromatic portion of this compound is a diformylphloroglucinol derivative. Phloroglucinols in plants are typically synthesized via the polyketide pathway.
-
Step 1: Synthesis of the Polyketide Chain: The biosynthesis is proposed to start with the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) .
-
Step 2: Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the phloroglucinol core. In bacteria, the enzyme PhlD has been shown to catalyze the formation of phloroglucinol from malonyl-CoA. It is hypothesized that a plant homolog of PhlD, likely a chalcone synthase-like enzyme, is responsible for this step in guava.
-
Step 3: Formylation: The phloroglucinol core is then likely formylated at two positions to yield diformylphloroglucinol. The specific enzymes responsible for this formylation in guava are currently unknown.
The Key Hetero-Diels-Alder Reaction
The final and most critical step in the proposed biosynthesis of this compound is a hetero-Diels-Alder [4+2] cycloaddition reaction . In this reaction, the electron-rich diene system of β-caryophyllene reacts with an o-quinone methide intermediate derived from the diformylphloroglucinol precursor.
-
Formation of the o-Quinone Methide: The diformylphloroglucinol is thought to tautomerize to form a highly reactive o-quinone methide, which acts as the dienophile in the cycloaddition.
-
Cycloaddition: The o-quinone methide then undergoes a cycloaddition reaction with β-caryophyllene to form the core structure of this compound. While this reaction can occur spontaneously under certain conditions, as demonstrated by biomimetic synthesis, the high stereoselectivity often observed in natural product biosynthesis suggests that this reaction may be catalyzed by a specific Diels-Alderase enzyme in P. guajava. The existence of such enzymes has been confirmed in fungi and bacteria, lending credence to this hypothesis.
Quantitative Data
Currently, there is a lack of specific quantitative data regarding the enzyme kinetics, precursor concentrations, and product yields directly related to the this compound biosynthetic pathway in P. guajava leaves. However, general quantitative data on related compounds in guava leaves can provide a basis for future targeted analyses.
| Compound Class | Compound | Concentration Range in Guava Leaves (mg/g dry weight) | Analytical Method | Reference |
| Sesquiterpenes | β-Caryophyllene | 0.1 - 2.5 | GC-MS | [2] |
| Phenolics | Total Phenols | 50 - 150 | Spectrophotometry | |
| Flavonoids | Total Flavonoids | 10 - 60 | Spectrophotometry |
Table 1: General Quantitative Data of Relevant Compound Classes in Guava Leaves.
Detailed Experimental Protocols
The following protocols are designed to facilitate the investigation and validation of the proposed this compound biosynthetic pathway.
Identification and Cloning of Candidate Genes
-
Protocol 4.1.1: Transcriptome Sequencing and Analysis
-
Collect fresh, young guava leaves and immediately freeze them in liquid nitrogen.
-
Extract total RNA using a suitable plant RNA extraction kit.
-
Perform RNA sequencing (RNA-Seq) on an Illumina platform.
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Annotate the transcriptome to identify putative terpene synthase (TPS), polyketide synthase (PKS), and other relevant enzyme-encoding genes based on homology to known sequences.
-
-
Protocol 4.1.2: Gene Cloning
-
Design gene-specific primers based on the transcriptome data for candidate BCS and PKS genes.
-
Synthesize cDNA from the extracted leaf RNA.
-
Amplify the full-length coding sequences of the candidate genes using PCR.
-
Clone the amplified PCR products into a suitable expression vector (e.g., pET-28a for bacterial expression or a plant expression vector).
-
Heterologous Expression and Enzyme Assays
-
Protocol 4.2.1: Expression of Recombinant Proteins
-
Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3) for TPS and PKS).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Harvest the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
-
Protocol 4.2.2: Terpene Synthase Assay
-
Prepare an assay buffer containing the purified recombinant TPS, FPP as the substrate, and MgCl₂ as a cofactor.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extract the terpene products with an organic solvent (e.g., hexane or pentane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-caryophyllene standard.
-
-
Protocol 4.2.3: Polyketide Synthase Assay
-
Prepare an assay buffer containing the purified recombinant PKS and malonyl-CoA as the substrate.
-
Incubate the reaction mixture and subsequently analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to detect the formation of phloroglucinol.
-
Quantification of Precursors and Products
-
Protocol 4.3.1: Quantification of β-Caryophyllene by GC-MS
-
Extract volatile compounds from guava leaf tissue using a suitable method (e.g., headspace solid-phase microextraction (HS-SPME) or solvent extraction).
-
Perform GC-MS analysis using a non-polar capillary column.
-
Quantify β-caryophyllene using an external or internal standard calibration curve.
-
-
Protocol 4.3.2: Quantification of Phloroglucinol Derivatives by HPLC-MS
-
Extract phenolic compounds from guava leaf tissue using a solvent such as methanol or ethanol.
-
Perform HPLC separation on a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Detect and quantify the phloroglucinol derivatives using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound in guava leaves.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for future research. The biomimetic synthesis strongly supports the feasibility of the key hetero-Diels-Alder reaction. The immediate research priorities should focus on the identification and functional characterization of the specific enzymes from P. guajava that catalyze the formation of β-caryophyllene and the diformylphloroglucinol precursor. A particularly exciting avenue of research will be the search for a putative Diels-Alderase enzyme responsible for the final cycloaddition, which could be a novel enzyme with significant potential in biocatalysis. The successful elucidation of the complete biosynthetic pathway will not only deepen our understanding of meroterpenoid biosynthesis in plants but also pave the way for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches. This, in turn, will facilitate further investigation into its pharmacological properties and potential development as a therapeutic agent.
References
Physical and chemical properties of Guajadial
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial, a naturally occurring meroterpenoid isolated from the leaves of Psidium guajava (guava), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects. Furthermore, this document elucidates the signaling pathways through which this compound exerts its anticancer and anti-estrogenic activities, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₄O₅ | [4] |
| Molecular Weight | 474.59 g/mol | [4] |
| CAS Number | 959860-49-2 | MedChemExpress |
| Physical State | Amorphous powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Storage Conditions | Store at -20°C for long-term stability. | TargetMol |
| Optical Rotation | While the specific rotation for this compound is not specified, a related compound, this compound C, has a reported value of [α]²⁴_D +93.5 (c 0.20, CHCl₃). | [4] |
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Table 2: Summary of Spectral Data for this compound
| Technique | Key Observations |
| ¹H NMR | Reveals the presence of aromatic protons, aldehydic protons, and signals corresponding to the caryophyllene skeleton.[1] |
| ¹³C NMR | Shows carbon signals for methyl, methylene, methine, and quaternary carbons, confirming the complex polycyclic structure.[1] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry confirms the molecular formula. Fragmentation patterns show characteristic ions, including a major fragment at m/z 195 corresponding to the 3,5-diformyl phloroglucinol moiety.[1] |
| Infrared (IR) Spectroscopy | Indicates the presence of hydroxyl (around 3441 cm⁻¹) and conjugated carbonyl (around 1633 cm⁻¹) functional groups.[4] |
| UV-Vis Spectroscopy | Shows absorption maxima at approximately 278 and 337 nm in methanol.[4] |
Experimental Protocols
This section outlines detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Psidium guajava Leaves
This protocol is a composite of methods described in the literature for the extraction and isolation of meroterpenoids from guava leaves.
Experimental Workflow: Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Preparation:
-
Collect fresh leaves of Psidium guajava.
-
Wash the leaves thoroughly with water to remove any dirt and debris.
-
Air-dry the leaves in the shade for several days until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaves in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the less polar fractions like ethyl acetate.
-
Concentrate each fraction using a rotary evaporator.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to obtain pure this compound.
-
-
Structural Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the anticancer activity of this compound using the MTT assay.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
In Vivo Anti-Estrogenic Activity: Uterotrophic Assay
The uterotrophic assay in immature female rats is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.[5][6][7]
Methodology:
-
Animals: Use immature female rats (e.g., 21-25 days old).
-
Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (treated with a known estrogen like 17β-estradiol), and several test groups treated with different doses of this compound, both alone and in combination with the estrogen. Administer the treatments daily for three consecutive days via oral gavage or subcutaneous injection.
-
Observation and Necropsy: Monitor the animals for any signs of toxicity. On the day after the last dose, euthanize the animals and carefully dissect the uteri.
-
Uterine Weight Measurement: Remove any adhering fat and connective tissue from the uteri and weigh them (wet weight).
-
Data Analysis: Compare the uterine weights of the different groups. A significant increase in uterine weight in the this compound-only groups would indicate estrogenic activity. A significant inhibition of the estrogen-induced uterine weight gain in the co-treatment groups would indicate anti-estrogenic activity.[7][8]
Signaling Pathways
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Guava leaf extracts, rich in compounds like this compound, have been shown to inhibit this pathway.
Signaling Pathway: this compound's Inhibition of PI3K/Akt/mTOR
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
This compound is thought to inhibit the phosphorylation and activation of key components of this pathway, such as PI3K and Akt, thereby leading to decreased cell proliferation and survival in cancer cells.
Inhibition of the VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been reported to inhibit VEGFR2-mediated signaling.[9]
Signaling Pathway: this compound's Inhibition of VEGFR2
Caption: Proposed inhibitory effect of this compound on the VEGFR2 signaling pathway.
By inhibiting the activation of VEGFR2, this compound can block downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, ultimately leading to a reduction in angiogenesis and tumor growth.[9]
Conclusion
This compound is a promising natural product with significant potential for drug development, particularly in the areas of oncology and endocrinology. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and illustrated its proposed mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 1H nuclear magnetic resonance-based metabolite profiling of guava leaf extract: an attempt to develop a prototype for standardization of plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical investigation and antimicrobial activity of Psidium guajava L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Guajadial's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has emerged as a promising natural product with significant anticancer properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The document consolidates current research findings on its impact on cell signaling pathways, apoptosis, cell cycle regulation, and its potential to overcome multidrug resistance. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.
Cytotoxic Activity of this compound
This compound exhibits potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values, key indicators of a compound's cytotoxic potency, have been determined in various cancer types.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | TGI | 5.59 | [1] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1] |
| A549 | Lung Cancer | IC50 | 6.30 | [2] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [2] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | |
| NCI-H460 | Lung Cancer | TGI | 5 | |
| HT-29 | Colon Cancer | TGI | 5 | |
| PC-3 | Prostate Cancer | TGI | 12 | |
| 786-0 | Renal Cancer | TGI | 28 |
Molecular Mechanisms of Action
This compound's anticancer activity is multifaceted, involving the modulation of several critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive cancer progression.
Induction of Apoptosis
This compound and related compounds from P. guajava have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The apoptotic process is initiated through both intrinsic and extrinsic pathways, characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Key molecular events in this compound-induced apoptosis include:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. Activated caspase-3 is a central player in apoptosis, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. This compound has been observed to increase the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, a key step in apoptosome formation and subsequent caspase-9 activation.
-
Upregulation of Death Receptors: Evidence suggests that guava extracts can upregulate the expression of death receptors like Fas and DR5 (Death Receptor 5) on the surface of cancer cells. The binding of their respective ligands (FasL and TRAIL) triggers the extrinsic apoptotic pathway, leading to the activation of caspase-8.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been shown to interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cells from dividing.
A study on MCF-7 breast cancer cells demonstrated that a this compound-enriched fraction induces cell cycle arrest at the G1 phase.[1]
| Treatment | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle | 24h | 65.4 ± 2.1 | 21.3 ± 1.5 | 13.3 ± 0.8 |
| This compound (2.5 µg/mL) | 24h | 75.1 ± 1.8 | 15.2 ± 1.1 | 9.7 ± 0.9 |
| This compound (5.0 µg/mL) | 24h | 80.3 ± 2.5 | 11.5 ± 1.3 | 8.2 ± 0.7 |
| Vehicle | 48h | 68.2 ± 2.3 | 19.5 ± 1.7 | 12.3 ± 0.9 |
| This compound (2.5 µg/mL) | 48h | 78.9 ± 2.0 | 13.1 ± 1.2 | 8.0 ± 0.8 |
| This compound (5.0 µg/mL) | 48h | 84.1 ± 2.8 | 9.8 ± 1.0 | 6.1 ± 0.6 |
| * p < 0.05 compared to vehicle control |
This G1 arrest is associated with the upregulation of cell cycle inhibitors such as p21 and p27, and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[3]
Inhibition of Pro-Survival Signaling Pathways
This compound's anticancer effects are also mediated by its ability to interfere with key signaling pathways that are frequently hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a common event in many cancers. This compound has been shown to suppress the PI3K/Akt pathway, leading to downstream effects that inhibit cancer cell growth and survival.[4] In drug-resistant breast cancer cells, this compound treatment resulted in the inactivation of the PI3K/Akt pathway.[4]
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct evidence for this compound's effect on this pathway is still emerging, studies with guava extracts suggest an inhibitory role. Aqueous extracts of P. guajava have been shown to activate phospho-p38 and phospho-ERK1/2 in prostate cancer cells, which can lead to apoptosis.[5]
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This compound has shown promise in reversing MDR, particularly in breast cancer cells.[4]
The mechanism involves:
-
Inhibition of ABC Transporters: this compound inhibits the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell, thereby reducing their efficacy. By inhibiting these pumps, this compound increases the intracellular concentration of co-administered anticancer drugs.
-
Suppression of the PI3K/Akt Pathway: As mentioned earlier, the PI3K/Akt pathway is also implicated in drug resistance. This compound's ability to suppress this pathway further contributes to the resensitization of resistant cancer cells to chemotherapy.[4]
In Vivo Antitumor Activity
The anticancer effects of this compound and this compound-rich fractions have been validated in preclinical animal models. In a study using a solid Ehrlich murine breast adenocarcinoma model, a meroterpene-enriched fraction containing this compound was highly effective in inhibiting tumor growth.[1] Another study showed that this compound suppresses A549 lung cancer tumor growth in xenograft mice.[2] An aqueous extract of P. guajava leaves, administered at 1.5 mg/mouse/day, significantly diminished both tumor size and prostate-specific antigen (PSA) serum levels in a xenograft mouse model of prostate cancer.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5) for 10 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Culture cells with and without this compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent with a multi-pronged mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, inhibit crucial pro-survival signaling pathways, and reverse multidrug resistance makes it a compelling candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Elucidating the detailed molecular interactions of this compound with its targets.
-
Conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.
-
Exploring synergistic combinations of this compound with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
-
Developing and optimizing drug delivery systems to improve the bioavailability and targeted delivery of this compound.
The continued exploration of this compound's anticancer properties holds promise for the development of novel and effective cancer therapies.
References
- 1. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Guajadial: A Comprehensive Technical Review of its Role as a Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial, a meroterpenoid isolated from the leaves of Psidium guajava, has emerged as a promising phytocompound with potential applications in oncology. This technical guide provides an in-depth analysis of its function as a Selective Estrogen Receptor Modulator (SERM). Drawing from available in vitro, in vivo, and in silico studies, this document summarizes the current understanding of this compound's mechanism of action, its anti-estrogenic and anti-proliferative effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key experiments are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows them to be utilized in the treatment of hormone-responsive conditions such as breast cancer and osteoporosis, by blocking the proliferative effects of estrogen in breast tissue while potentially having agonistic effects in bone.[1][2] this compound, a natural product derived from guava leaves, has been identified as a potential SERM, demonstrating a mechanism of action akin to the well-established drug, tamoxifen.[3][4][5] Its structural similarities to tamoxifen and its ability to fit within the estrogen receptor binding pocket, as suggested by computational models, have prompted further investigation into its therapeutic utility.[4]
In Vitro Activity
Anti-proliferative Effects on Breast Cancer Cell Lines
A this compound-enriched fraction has demonstrated significant anti-proliferative activity against human breast cancer cell lines. The total growth inhibition (TGI) was measured in both estrogen receptor-positive (MCF-7, MCF-7 BUS) and estrogen receptor-negative (MDA-MB-231) cell lines, as well as a non-carcinogenic breast cell line (MCF-10A). The results indicate a selective inhibitory effect, particularly on the ER-positive cell lines.
| Cell Line | Receptor Status | Total Growth Inhibition (TGI) (µg/mL) |
| MCF-7 | ERα+, PR+ | 5.59[4][5] |
| MCF-7 BUS | ERα overexpressing | 2.27[3][4][5] |
| MDA-MB-231 | ER-, PR-, HER2- | 5.13 |
| MCF-10A | Non-carcinogenic | 8.56 |
Table 1: Anti-proliferative Activity of a this compound-Enriched Fraction on Human Breast Cell Lines.
E-Screen Assay for Estrogenic/Anti-Estrogenic Activity
The E-screen assay, which measures the proliferation of estrogen-sensitive MCF-7 cells, was utilized to evaluate the estrogenic and anti-estrogenic properties of a this compound-enriched fraction. In the presence of 17β-estradiol (E2), the this compound fraction was able to suppress the proliferative effect induced by E2, indicating an anti-estrogenic mechanism of action.[3]
In Vivo Activity
Rat Uterotrophic Assay
The anti-estrogenic activity of a this compound-enriched fraction was confirmed in vivo using the uterotrophic assay in pre-pubescent female rats. This assay is a standard method for assessing the estrogenic and anti-estrogenic effects of compounds by measuring the change in uterine weight.[2][6] Treatment with the this compound fraction at various doses significantly inhibited the uterine proliferation induced by 17β-estradiol, without affecting ovarian weight.[3] This demonstrates the compound's specific anti-estrogenic effect in the uterus.
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle Control | - | Baseline uterine weight |
| 17β-estradiol (E2) | 0.3 | Significant increase in uterine weight |
| E2 + this compound Fraction | 12.5 | Significant inhibition of E2-induced uterine proliferation[3] |
| E2 + this compound Fraction | 25 | Significant inhibition of E2-induced uterine proliferation[3] |
| E2 + this compound Fraction | 50 | Significant inhibition of E2-induced uterine proliferation[3] |
Table 2: Summary of In Vivo Uterotrophic Assay Results for a this compound-Enriched Fraction.
Mechanism of Action: Interaction with Estrogen Receptors
In Silico Molecular Docking
Molecular docking studies have provided insights into the interaction of this compound with estrogen receptors α (ERα) and β (ERβ). These computational models suggest that this compound, along with a related compound psidial A, can fit into the ligand-binding pockets of both ERα and ERβ. This binding is thought to be responsible for its SERM activity, similar to tamoxifen. The specific binding energies from these in silico studies further support this hypothesis.
Experimental Protocols
In Vitro Anti-proliferative Assay (Sulforhodamine B - SRB Assay)
-
Cell Lines: MCF-7, MCF-7 BUS, MDA-MB-231, and MCF-10A.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
A this compound-enriched fraction is added at various concentrations.
-
After a 48-hour incubation period, cells are fixed with 10% trichloroacetic acid.
-
The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read at 515 nm to determine cell density.
-
-
Data Analysis: The Total Growth Inhibition (TGI) concentration is calculated, representing the concentration at which there is no net cell growth.
E-Screen (Estrogen Screen) Assay
-
Cell Line: MCF-7 BUS (estrogen-sensitive).
-
Procedure:
-
Cells are plated in 12-well plates in a medium containing charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.
-
Cells are treated with a this compound-enriched fraction at various concentrations in the presence or absence of 17β-estradiol (10⁻⁹ M).
-
After 144 hours of incubation, cell proliferation is quantified using the SRB assay as described above.[3]
-
-
Data Analysis: The proliferative effect is calculated relative to the negative (vehicle) and positive (estradiol) controls to determine estrogenic or anti-estrogenic activity.
Rat Uterotrophic Assay
-
Animals: Immature female Wistar rats (21-25 days old).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The positive control group receives 17β-estradiol (0.3 mg/kg, p.o.). The negative control receives the vehicle.
-
Treatment groups receive 17β-estradiol followed by oral administration of the this compound-enriched fraction (12.5, 25, and 50 mg/kg) daily for three days.[3]
-
On the fourth day, the animals are euthanized, and the uteri are excised and weighed.
-
-
Data Analysis: The uterine weights of the treatment groups are compared to the positive and negative control groups to assess anti-estrogenic activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound as a SERM.
References
- 1. researchgate.net [researchgate.net]
- 2. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-SCREEN - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Open Veterinary Journal [openveterinaryjournal.com]
Preliminary In Vitro Studies on Guajadial's Bioactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary in vitro bioactive properties of Guajadial, a meroterpenoid derived from Psidium guajava (guava) leaves. The document summarizes key findings on its anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Anticancer Activity
This compound has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. These studies suggest a potential for this compound as a scaffold for the development of novel anticancer agents.
Quantitative Data: Antiproliferative and Cytotoxic Effects
The in vitro efficacy of this compound and this compound-rich fractions has been quantified using various metrics, primarily Total Growth Inhibition (TGI) and IC50 values.
| Cancer Cell Line | Cell Type | Assay | Test Substance | TGI (µg/mL) | IC50 (µg/mL) | Reference |
| MCF-7 | Breast (estrogen-sensitive) | SRB | Enriched this compound Fraction | 5.59 | - | [1][2] |
| MCF-7 BUS | Breast (estrogen-sensitive) | SRB | Enriched this compound Fraction | 2.27 | - | [2] |
| NCI-H460 | Lung | SRB | Dichloromethane Extract | - | - | [1] |
| HT-29 | Colon | SRB | Dichloromethane Extract | - | - | [1] |
| PC-3 | Prostate | SRB | Dichloromethane Extract | - | - | [1] |
| K562 | Leukemia | SRB | Meroterpene-enriched fraction | - | - | [3] |
| OVCAR-3 | Ovarian | SRB | Meroterpene-enriched fraction | - | <1 | [4] |
| 786-0 | Kidney | SRB | Meroterpene-enriched fraction | - | - | [3] |
| UACC-62 | Melanoma | SRB | Meroterpene-enriched fraction | - | 37 | [4] |
| A549 | Lung | - | This compound | - | 3.58 µM | [5] |
| HL-60 | Leukemia | - | Guajavadials A-C | - | 2.28-3.38 µM | [5] |
| SMMC-7721 | Hepatoma | - | Guajavadials A-C | - | 2.28-3.38 µM | [5] |
| SW480 | Colon | - | Guajavadials A-C | - | 2.28-3.38 µM | [5] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity:
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A range of concentrations of the test compound (e.g., this compound-enriched fraction) is added to the wells. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound SRB dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. TGI (Total Growth Inhibition) is the concentration of the drug that causes no net cell growth.
Signaling Pathways
In vitro studies suggest that this compound may exert its anticancer effects through the modulation of specific signaling pathways, particularly in hormone-dependent cancers.
Caption: Proposed mechanism of this compound in estrogen-dependent breast cancer.
Antimicrobial Activity
This compound and related compounds from guava leaves have shown promising activity against a spectrum of pathogenic bacteria and fungi.
Quantitative Data: Inhibitory Concentrations
The antimicrobial efficacy is typically reported as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microorganism | Strain Type | Test Substance | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | Methanolic Leaf Extract | 0.78 | 50 | [6] |
| Staphylococcus aureus (MDR) | Gram-positive Bacteria | Methanolic Leaf Extract | 625 | 1250 | [7] |
| Fungal Strains | Fungi | Methanolic Leaf Extract | 12.5 | - | [6] |
Experimental Protocols
Paper Disc Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Disc Application: Sterile paper discs of a standard diameter are impregnated with a known concentration of the test substance (e.g., this compound solution).
-
Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plate. A control disc with the solvent and a standard antibiotic disc are also placed.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Caption: Workflow for the disc diffusion antimicrobial assay.
Anti-inflammatory Activity
In vitro models have demonstrated that extracts containing this compound can significantly mitigate inflammatory responses, primarily through the suppression of key pro-inflammatory mediators and enzymes.
Quantitative Data: Inhibition of Inflammatory Markers
| Assay | Model System | Test Substance | Concentration | % Inhibition | IC50 | Reference |
| Heat-induced Albumin Denaturation | Egg Albumin | Aqueous Leaf Extract | 125 µg/mL | Max Inhibition | 15.625 µg/mL | [8] |
| Heat-induced Albumin Denaturation | Bovine Serum Albumin | Aqueous Leaf Extract | 500 µg/mL | Max Inhibition | 50 µg/mL | [8] |
| Heat-induced Albumin Denaturation | Albumin | Aqueous Leaf Extract | 500 µg/mL | 75.29 | - | [9] |
| HRBC Membrane Stabilization | Human Red Blood Cells | Methanolic & Ethanolic Extracts | - | Dose-dependent | - | [10] |
Experimental Protocols
Inhibition of Heat-Induced Protein Denaturation:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test substance (e.g., aqueous extract of P. guajava) at various concentrations and a solution of a protein such as egg albumin or bovine serum albumin (BSA).
-
Control and Standard: A control group is prepared with the vehicle instead of the extract, and a standard group is prepared with a known anti-inflammatory drug (e.g., Diclofenac sodium).
-
Denaturation Induction: The mixtures are incubated at a specific temperature (e.g., 37°C) for a set time, and then denaturation is induced by heating at a higher temperature (e.g., 70°C).
-
Cooling: After heating, the solutions are cooled to room temperature.
-
Turbidity Measurement: The turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). The absorbance is indicative of the extent of protein denaturation.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Absorbance of Control - Absorbance of Test) / Absorbance of Control.
-
IC50 Determination: The IC50 value, the concentration of the extract required to inhibit 50% of protein denaturation, is determined from a dose-response curve.
Signaling Pathways
The anti-inflammatory effects of guava leaf extracts, likely attributable in part to this compound, are associated with the downregulation of the NF-κB and MAPK signaling pathways.[11][12]
Caption: Inhibition of inflammatory signaling pathways by this compound.
References
- 1. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - ProQuest [proquest.com]
- 3. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antimicrobial activity of methanolic leaf extract of Psidium guajava L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doc-developpement-durable.org [doc-developpement-durable.org]
- 8. phytojournal.com [phytojournal.com]
- 9. arpgweb.com [arpgweb.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Guajadial: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial, a caryophyllene-based meroterpenoid, is a promising natural product with demonstrated anti-estrogenic and anticancer properties. This technical guide provides an in-depth overview of its primary natural source, Psidium guajava (common guava), its abundance, and detailed experimental protocols for its extraction and isolation. Furthermore, this document elucidates the known signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Natural Sources of this compound
The principal and most well-documented natural source of this compound is the leaves of the common guava tree, Psidium guajava L., belonging to the Myrtaceae family.[1][2][3][4][5] This evergreen shrub or small tree is cultivated in tropical and subtropical regions worldwide for its edible fruit.[6] While other parts of the guava plant are rich in various phytochemicals, the leaves are specifically recognized as the primary reservoir of this compound and its related meroterpenoid derivatives.[1][2][3][5][7]
Abundance of this compound and Related Phytochemicals
Quantitative data specifically detailing the abundance of this compound (e.g., in mg per gram of dry leaf weight) in Psidium guajava leaves is not extensively reported in the currently available scientific literature. However, studies on the phytochemical composition of guava leaves provide a broader context of the classes of compounds present and their relative abundance. This information is crucial for developing efficient extraction and purification strategies.
Terpenoids, as a class of compounds to which this compound belongs, have been reported to be in high concentration in guava leaf extracts, in some cases exceeding 50% of the total phytochemical content when compared to other classes like flavonoids and tannins.[8] The leaves are also a rich source of other bioactive molecules, the concentrations of which can vary depending on the cultivar, geographical location, and extraction method used.
For context, the table below summarizes the reported abundance of major classes of phytochemicals found in Psidium guajava leaves.
| Phytochemical Class | Reported Abundance | Extraction Solvent/Method | Reference |
| Total Phenolic Content | 53.24 to 310.98 mg GAE/g | Various (Methanol, Ethanol, etc.) | [4][9] |
| Total Flavonoid Content | 29.66 to 92.38 mg QE/g | Ethanol | [10] |
| Alkaloids | Up to 219.06 mg/g (dry weight) | 10% Acetic Acid in Ethanol | [4][9] |
| Terpenoids | >50% of total phytochemicals | Not specified | [8] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
It is important to note that while these values provide a general overview, the specific yield of this compound will be a fraction of the total meroterpenoid content and requires specific analytical methods for quantification.
Experimental Protocols
The following sections outline a comprehensive, multi-step protocol for the extraction, fractionation, and isolation of an enriched this compound fraction from Psidium guajava leaves, synthesized from methodologies described in the scientific literature.
Plant Material Collection and Preparation
-
Collection: Fresh, healthy leaves of Psidium guajava are collected.
-
Authentication: The plant material should be authenticated by a qualified botanist.
-
Washing and Drying: The leaves are thoroughly washed with distilled water to remove any dirt and contaminants. They are then air-dried in the shade at room temperature for several days until brittle.
-
Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.
Extraction of Crude this compound
This protocol describes a solvent-based extraction method to obtain a crude extract containing this compound.
-
Solvent Selection: Dichloromethane has been effectively used for the extraction of an enriched this compound fraction.[1][2][3] Methanol is also a common solvent for extracting a broad range of phytochemicals from guava leaves.[11]
-
Maceration:
-
The powdered guava leaves are macerated in the chosen solvent (e.g., dichloromethane) at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
The mixture is subjected to mechanical stirring for a defined period, typically in cycles (e.g., three times for 1.5 hours each), renewing the solvent in each cycle.[3] This process is carried out at room temperature.
-
-
Filtration and Concentration:
-
The extracts are combined and filtered through Whatman No. 1 filter paper.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
-
Fractionation and Isolation of Enriched this compound Fraction
The crude extract is a complex mixture of various phytochemicals. Column chromatography is a standard technique for separating and isolating compounds of interest.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution is performed using a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane, gradually introducing dichloromethane, and then methanol.[12]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
TLC plates (silica gel 60 F254) are used to analyze the collected fractions.
-
A suitable mobile phase, for instance, a mixture of toluene, ethyl acetate, and formic acid, can be used for developing the plates.[13]
-
The spots on the TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.[12]
-
Fractions with similar TLC profiles are pooled together.
-
-
Further Purification (Flash or Reverse-Phase Chromatography):
-
The fraction containing this compound (identified by comparing with a standard, if available, or by further spectroscopic analysis) can be subjected to further purification using flash column chromatography with a finer silica gel or reverse-phase C18 column chromatography.[12]
-
A less polar solvent system, such as dichloromethane with a small percentage of methanol, can be used for elution in flash chromatography.[12] For reverse-phase chromatography, a gradient of water and methanol or acetonitrile is typically employed.
-
Structural Elucidation
The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.[5][7][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.[14]
-
UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule.[14]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Signaling Pathways and Mechanism of Action
This compound has been reported to exert its biological effects, particularly its anti-estrogenic and anticancer activities, through the modulation of specific signaling pathways.
Anti-Estrogenic Activity and Estrogen Receptor Modulation
This compound exhibits anti-estrogenic properties, suggesting a mechanism of action similar to that of tamoxifen, a selective estrogen receptor modulator (SERM).[1][2][3] It is proposed that this compound can bind to estrogen receptors (ERα and ERβ), thereby antagonizing the proliferative effects of estrogen in hormone-dependent tissues.
Caption: this compound's anti-estrogenic mechanism of action.
Inhibition of the PI3K/Akt Signaling Pathway
Some studies suggest that this compound may also exert its anticancer effects by suppressing the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
Conclusion
This compound, a meroterpenoid sourced from the leaves of Psidium guajava, presents a compelling case for further investigation as a potential therapeutic agent. While specific quantitative data on its natural abundance remains elusive, the established protocols for its extraction and isolation, coupled with a growing understanding of its mechanisms of action, provide a solid foundation for future research. The detailed methodologies and pathway diagrams presented in this guide are intended to facilitate and accelerate the efforts of scientists and drug development professionals in harnessing the therapeutic potential of this remarkable natural compound. Further studies focusing on the quantification of this compound in various guava cultivars and the optimization of extraction protocols are highly encouraged.
References
- 1. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psidium guajava: A Review on Its Pharmacological and Phytochemical Constituents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijera.com [ijera.com]
- 12. Molecules | Free Full-Text | Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) [mdpi.com]
- 13. etflin.com [etflin.com]
- 14. d-nb.info [d-nb.info]
Spectroscopic Elucidation of Guajadial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial, a complex meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activities. As a member of the sesquiterpenoid-based meroterpenoid class of natural products, its structural elucidation is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts in drug discovery programs. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are included to assist researchers in the characterization of this and similar natural products.
Spectroscopic Data of this compound
The structural characterization of this compound relies heavily on a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1' | 4.52 | d | 10.0 |
| 2'α | 2.15 | m | |
| 2'β | 1.85 | m | |
| 3' | 5.45 | br s | |
| 5' | 1.80 | m | |
| 6'α | 1.55 | m | |
| 6'β | 1.25 | m | |
| 7' | 1.60 | m | |
| 9'α | 1.95 | m | |
| 9'β | 1.75 | m | |
| 10' | 1.45 | m | |
| 12' | 4.85 | s | |
| 12' | 4.70 | s | |
| 13' | 1.70 | s | |
| 14' | 0.95 | d | 6.5 |
| 15' | 1.05 | d | 6.5 |
| 2-CHO | 10.32 | s | |
| 4-CHO | 10.35 | s | |
| 1-OH | 13.85 | s | |
| 3-OH | 13.80 | s |
Note: Data compiled from various spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| 1 | 106.2 |
| 2 | 165.5 |
| 3 | 108.7 |
| 4 | 167.1 |
| 5 | 103.4 |
| 6 | 163.8 |
| 1' | 49.5 |
| 2' | 40.1 |
| 3' | 125.1 |
| 4' | 135.2 |
| 5' | 52.3 |
| 6' | 24.8 |
| 7' | 39.8 |
| 8' | 39.2 |
| 9' | 48.9 |
| 10' | 29.8 |
| 11' | 150.1 |
| 12' | 109.8 |
| 13' | 21.5 |
| 14' | 21.7 |
| 15' | 16.2 |
| 2-CHO | 192.1 |
| 4-CHO | 192.5 |
Note: Data compiled from various spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+H]⁺ | Molecular Formula: C₃₀H₃₄O₅ |
| EI-MS | - | 474.2401 | [M]⁺ (Calculated for C₃₀H₃₄O₅: 474.2406)[1] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data. The following protocols are representative of those used for the analysis of this compound and other meroterpenoids.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Pyridine-d₅). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
-
Processing: Apply a line broadening factor of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer manufacturer for COSY, HSQC, and HMBC experiments.
-
Optimize acquisition and processing parameters (e.g., number of increments, number of scans) based on the sample concentration and the specific information required. These experiments are crucial for establishing connectivity and assigning specific proton and carbon signals.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.
-
For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC), though the low volatility of this compound makes GC-MS challenging without derivatization.
-
-
High-Resolution Mass Spectrometry (HR-MS):
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is essential for accurate mass measurement and molecular formula determination.
-
ESI-MS Parameters:
-
Ionization Mode: Positive and/or negative ion mode should be tested.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.
-
Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to generate a list of possible elemental compositions. The isotopic pattern should also be compared to the theoretical pattern for the proposed formula.
-
Experimental Workflow and Data Interpretation
The structural elucidation of a novel natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.
Signaling Pathways and Logical Relationships in Analysis
The interpretation of spectroscopic data involves a logical progression where information from simpler experiments informs the setup and interpretation of more complex ones. This can be visualized as a decision-making pathway.
Conclusion
The spectroscopic analysis of this compound, through the synergistic application of NMR and mass spectrometry, provides the detailed structural information necessary for its unambiguous characterization. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development. Adherence to rigorous experimental procedures and a systematic approach to data interpretation are essential for advancing our understanding of the chemical and biological properties of complex natural products like this compound.
References
Methodological & Application
Application Notes and Protocols for Guajadial Extraction from Psidium guajava Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psidium guajava L., commonly known as guava, is a plant rich in a variety of bioactive compounds, with its leaves being a significant source of therapeutic agents. Among these is guajadial, a meroterpenoid that has demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties. These application notes provide detailed protocols for the extraction of this compound from guava leaves, summarize the yields obtained with different methodologies, and outline the key signaling pathways affected by this compound. This document is intended to serve as a comprehensive resource for researchers interested in the isolation and investigation of this compound for potential drug development.
Data Presentation: Extraction Yields
While specific quantitative data on the yield of pure this compound from various extraction methods is not extensively available in the reviewed literature, the overall yield of crude extracts from Psidium guajava leaves has been documented. The following tables summarize the total extract yield using different solvents and methods. It is important to note that the yield of the target compound, this compound, will be a fraction of these total extract yields and would require further purification and quantification.
Table 1: Total Extract Yield from Psidium guajava Leaves using Different Solvents
| Solvent System | Extraction Method | Plant Material | Yield (%) | Reference |
| 30% Ethanol | Maceration (24h, 24°C) | 50 g powder in 1000 mL | 35.8 | [1] |
| 50% Ethanol | Maceration (24h, 24°C) | 50 g powder in 1000 mL | 25.8 | [1] |
| 70% Ethanol | Maceration (24h, 24°C) | 50 g powder in 1000 mL | 17.1 | [1] |
| 80% Methanol | Maceration (3 days, RT) | 1-2 kg dried leaves | Not specified | [2] |
| Acetone | Rotary Shaker (24h) | 20 g powder | 11-12 | [2] |
| Methanol | Rotary Shaker (24h) | 20 g powder | 13-14 | [2] |
| Hexane | Rotary Shaker (24h) | 20 g powder | 6-7 | [2] |
| Hot Water | Boiling (30 min, 90°C) | 20 g powder in 100 mL | Not specified | [3] |
| Distilled Water | Boiling (4h) | 100 g leaves in 1.5 L | 4 (w/w) | [2][4] |
| Ethanol | Maceration (4 days, RT) | 100 g leaves in 1.5 L | Not specified | [4] |
| Methanol | Maceration (4 days, RT) | 100 g leaves in 1.5 L | Not specified | [4] |
Table 2: Comparison of Extraction Techniques with 60% Ethanol and Distilled Water
| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Solvent Extraction (SE) | 60% Ethanol | Not specified | Not specified | [5] |
| Microwave-Assisted (MAE) | 60% Ethanol | Not specified | Not specified | [5] |
| Ultrasound-Assisted (UAE) | 60% Ethanol | Not specified | Not specified | [5] |
| Solvent Extraction (SE) | Distilled Water | Higher than MAE/UAE | Higher than MAE/UAE | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and analysis of this compound from Psidium guajava leaves.
Protocol 1: Maceration Extraction with Aqueous Ethanol
This protocol is adapted from a study that investigated the effect of different ethanol concentrations on extract yield.[1][4]
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves of Psidium guajava.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in the shade or in an incubator at 40°C for 4-5 days until they are brittle.[2]
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction Procedure:
-
Weigh 50 g of the dried leaf powder.
-
Prepare the desired aqueous ethanol solvent (e.g., 30%, 50%, or 70% ethanol in distilled water).
-
In a sealed container, add the leaf powder to 1000 mL of the prepared solvent.
-
Allow the mixture to macerate for 24 hours at room temperature (24°C) with occasional agitation.[1]
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.
-
The resulting concentrated aqueous extract can be freeze-dried to obtain a solid powder.
-
Store the dried extract at -20°C for further analysis.
-
Protocol 2: Hot Water Extraction (Decoction)
This protocol is a simple and effective method for extracting water-soluble compounds.[3]
-
Preparation of Plant Material:
-
Prepare dried guava leaf powder as described in Protocol 1.
-
-
Extraction Procedure:
-
Weigh 20 g of the dried leaf powder.
-
Add the powder to 100 mL of double-distilled water in a sterile Erlenmeyer flask.
-
Heat the mixture to 90°C and maintain it at this temperature for 30 minutes with constant stirring.
-
After 30 minutes, allow the mixture to cool to room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the aqueous extract).
-
The supernatant can be used directly for bioassays or be freeze-dried to obtain a solid extract.
-
Store the extract at 4°C for short-term use or -20°C for long-term storage.
-
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
While the reviewed literature does not provide a specific protocol for this compound quantification, a general HPLC method for the analysis of flavonoids and other phenolic compounds in guava leaf extracts can be adapted.[6][7]
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of the dried guava leaf extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract by using the calibration curve.
-
Signaling Pathways and Mechanisms of Action
This compound and other bioactive compounds in Psidium guajava leaf extracts have been shown to modulate several key signaling pathways involved in cancer and inflammation.
Anticancer Activity
This compound exhibits anticancer effects through multiple mechanisms, including the induction of apoptosis and the reversal of multidrug resistance.
-
Prostate Cancer: Aqueous extracts of guava leaves have been shown to inhibit the proliferation of LNCaP prostate cancer cells. This is achieved by down-regulating the expression of the androgen receptor (AR) and prostate-specific antigen (PSA). The apoptotic pathway is triggered by a decrease in the Bcl-2/Bax ratio, inactivation of phosphor-Akt, and activation of phosphor-p38 and phospho-Erk1/phospho-Erk2.[8]
-
Breast Cancer: this compound has demonstrated anti-estrogenic activity, with a mechanism of action similar to tamoxifen.[9] It has also been shown to reverse multidrug resistance in breast cancer cells by inhibiting the expression of ABC transporters and suppressing the PI3K/Akt signaling pathway.
-
General Anticancer Effects: The hexane fraction of guava leaves has been found to inhibit the AKT/mTOR/S6K1 pathway, which is crucial for tumorigenesis, angiogenesis, and metastasis.
Anti-inflammatory Activity
The anti-inflammatory properties of guava leaf extracts are attributed to the inhibition of key inflammatory mediators and signaling pathways.
-
Inhibition of Inflammatory Enzymes and Mediators: Guava leaf extracts have been shown to inhibit the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are key mediators of inflammation.[10][11]
-
Modulation of MAPK Pathway: The anti-inflammatory effects are also mediated by the inhibition of the ERK1/2 signaling pathway, which is a component of the mitogen-activated protein kinase (MAPK) cascade that plays a crucial role in regulating inflammation.[10][11]
Mandatory Visualizations
Caption: Experimental workflow for the extraction of this compound from Psidium guajava leaves.
Caption: Simplified signaling pathway of this compound's anticancer activity.
References
- 1. Study on Chemical Composition and Biological Activity of Psidium guajava Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijera.com [ijera.com]
- 3. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications [mdpi.com]
- 11. Study on Chemical Composition and Biological Activity of Psidium guajava Leaf Extracts [mdpi.com]
High-Yield Synthesis of Guajadial and its Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the high-yield, biomimetic synthesis of Guajadial, a promising meroterpenoid with notable anti-cancer and anti-estrogenic properties. Furthermore, it outlines a strategy for the synthesis of this compound analogs, offering a pathway for structure-activity relationship (SAR) studies crucial for drug development.
Introduction
This compound, a natural product isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community.[1][2][3] This caryophyllene-based meroterpenoid has demonstrated potent biological activities, including the ability to reverse multidrug resistance in cancer cells and suppress the PI3K/Akt pathway, a critical signaling cascade in cancer progression.[1] Additionally, this compound exhibits anti-estrogenic effects, suggesting a mechanism of action similar to tamoxifen, a well-established breast cancer therapeutic.[2][3][4] The development of a robust and scalable synthetic route is paramount for further preclinical and clinical investigations. This application note details a high-yield, one-pot, three-component biomimetic synthesis of this compound and provides a framework for the synthesis of novel analogs.
Data Presentation
Table 1: Reaction Conditions and Yields for the Biomimetic Synthesis of this compound
| Entry | Solvent | Catalyst | Temperature | Yield (%) | Reference |
| 1 | Aqueous 5% w/w PTSA | p-Toluenesulfonic acid (PTSA) | Reflux | 25 | Lawrence et al., 2010 |
| 2 | Neat Caryophyllene | None | Reflux | 21 | Lawrence et al., 2010 |
Experimental Protocols
Protocol 1: High-Yield Biomimetic Synthesis of this compound
This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010). The reaction proceeds via a hetero-Diels-Alder reaction between β-caryophyllene and an in situ generated o-quinone methide.
Materials:
-
β-Caryophyllene
-
Benzaldehyde
-
2,4-Diformylphloroglucinol
-
p-Toluenesulfonic acid (PTSA)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-caryophyllene (1.0 eq) and benzaldehyde (1.2 eq).
-
Add an aqueous solution of 5% w/w p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 2,4-diformylphloroglucinol (1.5 eq) in a minimal amount of a suitable solvent (e.g., THF or the reaction mixture itself) to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Protocol 2: Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs by varying the aldehyde component in the three-component reaction. This allows for the exploration of the impact of different substituents on the phenyl ring of the this compound scaffold on its biological activity.
Materials:
-
β-Caryophyllene
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, etc.) (1.2 eq)
-
2,4-Diformylphloroglucinol
-
p-Toluenesulfonic acid (PTSA)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Follow the same procedure as described in Protocol 1 , substituting benzaldehyde with the desired substituted benzaldehyde.
-
The reaction conditions, particularly the reaction time and purification method, may need to be optimized for each new analog.
-
Characterize the synthesized analogs using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures.
Visualizations
Synthetic Pathway
Caption: Biomimetic synthesis of this compound via a hetero-Diels-Alder reaction.
Proposed Mechanism of Action: Inhibition of PI3K/Akt and Estrogen Receptor Signaling
This compound's anti-cancer activity is attributed, in part, to its ability to modulate the PI3K/Akt signaling pathway and interfere with estrogen receptor signaling.
Caption: this compound's dual inhibition of estrogen receptor and PI3K/Akt signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - ProQuest [proquest.com]
- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
Guajadial: In Vitro Cell Culture Assay Protocols
Application Note
Introduction
Guajadial, a meroterpenoid derived from the leaves of Psidium guajava (guava), has demonstrated significant potential as an anti-cancer agent in preclinical studies.[1][2][3] This compound exhibits a range of biological activities, including anti-proliferative, anti-estrogenic, and apoptosis-inducing effects in various cancer cell lines.[2][3] Furthermore, this compound has been shown to reverse multidrug resistance in breast cancer cells by inhibiting ABC transporter expression and suppressing the PI3K/Akt signaling pathway.[1] Its structural similarity to tamoxifen and its ability to act as a selective estrogen receptor modulator (SERM) suggest a mechanism of action that is particularly relevant for hormone-dependent cancers.[3]
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound. The methodologies described herein are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Biological Activity and Mechanism of Action
This compound's anti-cancer properties are attributed to several mechanisms:
-
Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily at the G1 phase, thereby inhibiting cell proliferation.[2]
-
Inhibition of Signaling Pathways: this compound has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[1]
-
Anti-estrogenic Effects: Exhibiting a tamoxifen-like mechanism, this compound can inhibit the proliferative effects of estradiol, making it a promising candidate for estrogen receptor-positive (ER+) breast cancers.[2][3]
-
Reversal of Multidrug Resistance: this compound can enhance the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents by inhibiting the expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound and this compound-rich Fractions
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Human Breast Cancer | TGI | 5.59 | [2][3] |
| MCF-7 BUS | Human Breast Cancer | TGI | 2.27 | [2][3] |
TGI: Total Growth Inhibition
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions (a range of concentrations, e.g., 0.1 to 100 µg/mL) to the respective wells.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis:
The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Signaling Pathway Analysis
This compound inhibits the PI3K/Akt pathway, leading to decreased cell survival and reversal of multidrug resistance.
References
- 1. This compound reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
Guajadial Treatment on A549 Lung Cancer Cells: Application Notes and Protocols
Introduction
Guajadial, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has demonstrated notable antineoplastic activity against non-small-cell lung carcinoma.[1] This document provides a summary of the current understanding of the cellular response of the A549 lung cancer cell line to this compound and its parent extracts. The information is intended for researchers, scientists, and professionals in drug development, offering insights into its cytotoxic effects, induction of apoptosis, and potential signaling pathways. While specific data on isolated this compound is emerging, much of the current research is based on the broader effects of P. guajava leaf extracts.
Data Presentation
Cytotoxicity of Guava Leaf Extracts and this compound E on A549 Cells
The following table summarizes the cytotoxic effects of P. guajava leaf extracts and a specific isomer of this compound on the A549 cell line. It is important to note that the extracts contain a mixture of bioactive compounds, including but not limited to this compound.
| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |
| Concentrated Guava Leaves Extract (C10) | A549 | Sulforhodamine B | IC50 | Enhanced 1.7 times after in vitro gastrointestinal simulation | [2] |
| Non-concentrated Guava Leaves Extract (NC) | A549 | Sulforhodamine B | IC50 | Enhanced 3.5 times after in vitro gastrointestinal simulation | [2] |
| Concentrated Guava Leaves Extract (C20) | A549 | Sulforhodamine B | IC50 | Enhanced 3.0 times after in vitro gastrointestinal simulation | [2] |
| This compound E | A549 | Not Specified | IC50 | 6.30 µg/mL | [1] |
Effects of Guava Leaf Extract on A549 Cell Proliferation and Oxidative Stress
Treatment with ethanolic extracts of P. guajava leaves has been shown to inhibit the proliferation of A549 cells and reduce markers of oxidative stress.
| Treatment | Concentration | Effect on A549 Cell Proliferation | Effect on Lipid Peroxidation (MDA Levels) | Reference |
| P. guajava Leaf Extract | 0.97 mg/mL | Reduced by ~70-90% | Suppressed lipid peroxyl radicals | [3] |
| P. guajava Leaf Extract | 1.94 mg/mL | Reduced by ~70-90% | Suppressed lipid peroxyl radicals | [3] |
Signaling Pathways
Postulated Signaling Pathway for Guava Leaf Extract in Lung Cancer Cells
A network pharmacology study of guava leaf constituents suggests that their antitumor effects in lung cancer, including on cell lines like A549, may be mediated through the PI3K-Akt signaling pathway.[4][5] The extract's components likely interact with multiple targets within this pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
References
- 1. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Storage Stability and Simulated Gastrointestinal Behavior Change the Cytotoxic Effects of Concentrated Guava Leaves Extract against Human Lung Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Antitumor effect of guava leaves on lung cancer: A network pharmacology study - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Experimental Design for Guajadial Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Guajadial is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava).[1][2][3] This natural compound has garnered significant interest for its potential therapeutic applications, primarily due to its demonstrated anticancer, anti-estrogenic, and anti-inflammatory properties.[1][4][5] Preclinical studies have shown that this compound can suppress tumor growth in mouse models of breast and lung cancer.[2][6] Its mechanism of action is multifaceted; it has been reported to function as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen, inhibit the Ras/MAPK and PI3K/Akt signaling pathways, and reverse multidrug resistance in cancer cells.[1][2][7][8] Furthermore, extracts containing this compound have shown potent anti-inflammatory activity in various in vivo models.[4][9]
These application notes provide detailed experimental designs and protocols for investigating the anticancer and anti-inflammatory efficacy of this compound in murine models.
2.0 Preliminary Considerations
2.1 Animal Models and Husbandry
-
Species/Strain: BALB/c mice are commonly used for studying breast cancer and inflammation.[3][4][7] For xenograft studies involving human cell lines, immunodeficient strains such as BALB/c nude (athymic) or NOD-scid gamma (NSG) mice are required.
-
Age and Weight: Typically, 6-8 week old mice weighing 20-25 grams are used.
-
Husbandry: Animals should be housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2.2 this compound Formulation and Administration
-
Purity: Use highly purified this compound (>95%) for all in vivo studies.
-
Vehicle: this compound is a lipophilic compound. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in saline or a solution containing corn oil. For intraperitoneal (i.p.) injection, a solution with DMSO and Tween 80 in saline (e.g., 5% DMSO, 5% Tween 80, 90% saline) can be used. The final concentration of DMSO should be kept low to avoid toxicity.
-
Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes. The choice depends on the experimental objective and the compound's pharmacokinetic properties.
3.0 Anticancer Efficacy Studies
The anticancer activity of this compound, particularly its anti-estrogenic effects, can be evaluated using a human breast cancer xenograft model.[7][10]
3.1 Experimental Design: Breast Cancer Xenograft Model
This protocol outlines the use of an estrogen-receptor-positive (ER+) human breast cancer cell line, such as MCF-7, implanted into immunodeficient mice.
Table 1: Treatment Groups for Breast Cancer Xenograft Study
| Group | Treatment | Dose (mg/kg) | Route | Frequency | No. of Animals (n) |
| 1 | Vehicle Control | - | p.o. | Daily | 8-10 |
| 2 | This compound | 12.5 | p.o. | Daily | 8-10 |
| 3 | This compound | 25 | p.o. | Daily | 8-10 |
| 4 | This compound | 50 | p.o. | Daily | 8-10 |
| 5 | Positive Control (e.g., Tamoxifen) | 10 | p.o. | Daily | 8-10 |
Note: Doses are based on effective ranges reported for this compound-enriched fractions in rat uterotrophic assays and should be optimized for specific mouse models.[10][11]
3.2 Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajprd.com [ajprd.com]
- 10. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - ProQuest [proquest.com]
- 11. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estrogen Receptor Binding Assay of Guajadial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial, a meroterpenoid derived from guava leaves (Psidium guajava), has demonstrated potential as an anti-proliferative and anti-estrogenic agent.[1][2][3] Its mechanism of action is suggested to be similar to that of tamoxifen, involving interaction with estrogen receptors (ERs).[1][2][3] In silico molecular docking studies have indicated that this compound can fit into the ligand-binding pockets of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), suggesting it may act as a selective estrogen receptor modulator (SERM).[1][4]
These application notes provide a detailed protocol for an estrogen receptor binding assay to quantitatively determine the binding affinity of this compound for ERα and ERβ. This information is crucial for understanding its mechanism of action and for the development of new therapeutic agents targeting estrogen-related pathways.
Data Presentation
While specific experimental binding affinity data for this compound is not yet widely published, the following table provides a template for summarizing such quantitative data once obtained from the described assay.
| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA, %) |
| This compound | ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available | |
| 17β-Estradiol | ERα | Reference | Reference | 100 |
| ERβ | Reference | Reference | 100 | |
| Tamoxifen | ERα | Reference | Reference | Reference |
| ERβ | Reference | Reference | Reference |
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for estrogen receptors. This protocol is adapted from established methods for assessing estrogen receptor binding.[5]
Objective:
To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) to the estrogen receptor (IC50), and to calculate its relative binding affinity (RBA).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-17β-estradiol
-
Estrogen Receptors: Recombinant human ERα and ERβ, or rat uterine cytosol as a source of ER.[5]
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[5]
-
Wash Buffer: Appropriate buffer for washing, e.g., Tris-HCl.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well plates
-
Filter mats
-
Scintillation counter
-
Non-specific binding control: A high concentration of unlabeled 17β-estradiol or another potent ER ligand like diethylstilbestrol (DES).[5]
Experimental Workflow Diagram
Caption: Workflow for the estrogen receptor competitive binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare the TEDG assay buffer. Dithiothreitol should be added just before use.[5]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M).[5]
-
Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration of approximately 0.5-1.0 nM.[5]
-
Prepare the estrogen receptor solution (recombinant protein or cytosol) to a concentration that provides 50-100 µg of protein per assay tube/well.[5]
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-17β-estradiol, and the estrogen receptor preparation.
-
Non-specific Binding: Add assay buffer, [³H]-17β-estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 100-fold excess), and the estrogen receptor preparation.[5]
-
Competitive Binding: Add assay buffer, [³H]-17β-estradiol, varying concentrations of this compound, and the estrogen receptor preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat to trap the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-17β-estradiol against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[5]
-
Calculate the Relative Binding Affinity (RBA) of this compound compared to 17β-estradiol using the following formula:
-
RBA (%) = (IC50 of 17β-Estradiol / IC50 of this compound) x 100
-
Estrogen Receptor Signaling Pathway
The canonical estrogen signaling pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.
Caption: Canonical estrogen receptor signaling pathway.
Conclusion
The provided protocols and information offer a framework for investigating the interaction of this compound with estrogen receptors. The competitive binding assay is a fundamental tool for quantifying the binding affinity of this promising natural compound. The resulting data will be invaluable for elucidating its mechanism of action and for guiding further research and development of this compound as a potential therapeutic agent. The anti-proliferative and anti-estrogenic activities of this compound suggest it may act as a tumor inhibitor through its interaction with estrogen receptors.[1][2][3][6]
References
- 1. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Molecules | Free Full-Text | Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) [mdpi.com]
Unveiling the Pro-Apoptotic Potential of Guajadial: A Flow Cytometry-Based Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest in oncological research due to its demonstrated anti-proliferative and anti-estrogenic activities.[1][2] Emerging evidence suggests that a key mechanism underlying its anti-cancer effects is the induction of apoptosis, or programmed cell death.[3][4] This document provides a detailed guide to analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of cell death at the single-cell level.
The protocols and data presented herein are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar natural compounds. The primary method detailed is the Annexin V and Propidium Iodide (PI) dual-staining assay, a gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[6] This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[5] It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus.[5][7] By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Quantitative Analysis of this compound-Induced Apoptosis
Treatment of cancer cells with this compound is expected to induce a dose-dependent increase in the percentage of apoptotic cells. The following table provides an example of quantitative data obtained from a flow cytometry experiment using the Annexin V/PI assay on a hypothetical cancer cell line treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 | 4.3 ± 1.3 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.9 | 6.2 ± 1.1 | 1.4 ± 0.4 | 18.5 ± 3.0 |
| 25 | 55.7 ± 4.2 | 25.8 ± 3.1 | 15.4 ± 2.5 | 3.1 ± 0.7 | 41.2 ± 5.6 |
| 50 | 28.9 ± 3.8 | 38.6 ± 4.5 | 29.3 ± 3.9 | 3.2 ± 0.9 | 67.9 ± 8.4 |
| 100 | 10.3 ± 2.5 | 25.1 ± 3.7 | 58.4 ± 5.1 | 6.2 ± 1.3 | 83.5 ± 8.8 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and actual results may vary depending on the cell line and experimental conditions.
Experimental Workflow and Protocols
The following section outlines the detailed protocol for assessing this compound-induced apoptosis using Annexin V/PI staining followed by flow cytometry analysis.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Guajadial Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Guajadial in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a caryophyllene-based meroterpenoid, a type of chemical compound, isolated from the leaves of the guava plant (Psidium guajava)[1][2]. It has demonstrated promising anti-cancer and anti-estrogenic properties in preclinical studies[1][3][4]. However, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation of the compound, resulting in inaccurate and unreliable assay results.
Q2: What are the common solvents for dissolving this compound?
A2: Based on extraction protocols and the general properties of similar compounds, the most common organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), ethanol, and methanol[5][6][7]. DMSO is widely used for preparing stock solutions of hydrophobic compounds for in vitro assays due to its high solubilizing capacity.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally no higher than 1%. However, the tolerance to DMSO can be cell line-dependent. It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Q4: Can I use other methods to improve this compound's solubility?
A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, formulation with cyclodextrins, or the development of nanoparticle-based delivery systems. For most standard in vitro assays, using a minimal amount of a suitable organic solvent like DMSO is the most straightforward approach.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound solution to cell culture media.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility in Aqueous Media | This compound is inherently hydrophobic and will precipitate when the concentration exceeds its solubility limit in the aqueous culture medium. |
| Troubleshooting Steps: | |
| 1. Optimize Solvent Concentration: Ensure you are using a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) to minimize the volume added to the media. | |
| 2. Serial Dilution: Prepare intermediate dilutions of your this compound stock in culture media. Add these dilutions to the final culture plate dropwise while gently swirling. | |
| 3. Pre-warming Media: Warm the cell culture media to 37°C before adding the this compound solution. This can sometimes help to keep the compound in solution. | |
| 4. Sonication: Briefly sonicate the final diluted this compound solution in a water bath sonicator before adding it to the cells. This can help to break up small aggregates. Caution: Over-sonication can degrade the compound. | |
| Incorrect Solvent | The chosen solvent may not be optimal for this compound or may be incompatible with the assay system. |
| Troubleshooting Steps: | |
| 1. Test Alternative Solvents: If DMSO is causing issues, consider trying ethanol or methanol to prepare the stock solution, being mindful of their potential effects on the cells. | |
| 2. Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent) to differentiate between compound-specific effects and solvent-induced artifacts. | |
| High Final Concentration | The desired final concentration of this compound in the assay may be too high to remain soluble. |
| Troubleshooting Steps: | |
| 1. Determine Maximum Soluble Concentration: Perform a preliminary experiment to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium. This can be done by preparing a serial dilution and visually inspecting for precipitation after a short incubation. | |
| 2. Adjust Experimental Design: If the required concentration is not achievable, consider adjusting the experimental design, such as using a lower concentration for a longer exposure time. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Water | Poor | This compound is a hydrophobic molecule with very limited solubility in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Good | Commonly used as a solvent to prepare high-concentration stock solutions for in vitro assays. |
| Ethanol | Moderate to Good | Used as an extraction solvent for compounds from guava leaves, suggesting it can dissolve this compound. |
| Methanol | Moderate to Good | Another common solvent for the extraction of phytochemicals, likely to dissolve this compound. |
| Dichloromethane | Good | A non-polar organic solvent used in the extraction of this compound, indicating good solubility. Not suitable for direct use in cell culture. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Poor | The high aqueous content of cell culture media leads to poor solubility of this compound. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Solutions for In Vitro Assays (e.g., MCF-7 cell line)
This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line.
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the amount of this compound needed to prepare a 10 mM stock solution in a specific volume of DMSO. The molecular weight of this compound is approximately 474.59 g/mol .
-
Example Calculation for 1 ml of 10 mM stock:
-
10 mmol/L = 0.01 mol/L
-
Mass (g) = 0.01 mol/L * 0.001 L * 474.59 g/mol = 0.0047459 g = 4.75 mg
-
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the this compound stock solution to the pre-warmed (37°C) culture medium and mix immediately by gentle pipetting or swirling.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (generally ≤ 0.5%).
-
Example Dilution for a 10 µM final concentration from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
Add 1 µl of the 10 mM stock solution to 999 µl of cell culture medium.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound tested.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Simplified diagram of this compound's interaction with the Estrogen Receptor signaling pathway.
Caption: Simplified diagram of this compound's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecules | Free Full-Text | Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) [mdpi.com]
- 5. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijtrd.com [ijtrd.com]
Enhancing the stability of Guajadial in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Guajadial in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive meroterpenoid isolated from the leaves of guava (Psidium guajava)[1][2]. It is investigated for various pharmacological activities, including potential anticancer effects[3][4]. As a complex natural product, its structure contains functional groups that can be susceptible to degradation under common experimental conditions, such as exposure to light, heat, certain pH values, and reactive solvents. Ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results.
Q2: My this compound solution is changing color. What does this indicate?
A2: A color change in your this compound solution likely indicates chemical degradation or oxidation. Aldehyde moieties and other sensitive functional groups within the this compound structure can react over time, leading to the formation of colored impurities. It is crucial to immediately assess the purity of the solution using an appropriate analytical method, such as HPLC, and to prepare fresh solutions for your experiments.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: While specific long-term stability data in various solvents is not extensively published, common laboratory practices for similar compounds suggest the use of high-purity, anhydrous solvents. Methanol and acetone have been used in the extraction and analysis of compounds from guava leaves[5][6]. For biological assays, dimethyl sulfoxide (DMSO) is a common choice. It is recommended to prepare stock solutions in anhydrous DMSO or ethanol and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: How should I handle this compound to minimize degradation?
A4: To minimize degradation, handle solid this compound and its solutions with care. Protect them from light by using amber vials or wrapping containers in aluminum foil. Avoid exposure to high temperatures and sources of oxygen. When preparing solutions, it is advisable to use solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to the assay. |
| Appearance of new peaks in HPLC analysis of the stock solution. | Instability during storage (e.g., due to temperature fluctuations, light exposure, or solvent reactivity). | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Confirm the purity of the stock solution before each use. |
| Low recovery after purification. | Degradation on silica gel during column chromatography. | Partial epimerization and degradation of similar complex molecules on silica gel have been reported[7]. Consider using alternative purification techniques like preparative HPLC with a suitable solvent system to minimize exposure to acidic silica surfaces. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is adapted from methods used for analyzing related compounds from Psidium guajava and can be optimized for this compound[6][8][9].
-
Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific conditions (e.g., temperature, pH, solvent).
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., Hypersil ODS, 4 x 125 mm)[9].
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid or 0.5% ortho-phosphoric acid[9]. The gradient can be optimized to achieve good separation of this compound from its degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined by running a UV-Vis spectrum.
-
Procedure:
-
Prepare a standard curve using a freshly prepared solution of high-purity this compound.
-
Prepare your this compound solution in the solvent and under the conditions you wish to test.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the test solution into the HPLC system.
-
Quantify the peak area corresponding to this compound and calculate its concentration using the standard curve.
-
A decrease in the peak area of this compound over time, potentially accompanied by the appearance of new peaks, indicates degradation.
-
Visualizations
Workflow for Assessing this compound Stability
Caption: Workflow for conducting a time-course stability study of this compound.
Factors Influencing this compound Degradation
Caption: Key environmental factors that can lead to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. etflin.com [etflin.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Guajadial In Vivo Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Guajadial in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: Based on published literature, starting doses for this compound in rodent models have ranged from 1.5 mg/mouse/day in xenograft models to 12.5-50 mg/kg for studies on anti-estrogenic effects.[1] For anti-cancer studies in mice, a dose of 12.5 mg/kg administered daily via oral gavage has been shown to be effective.[2][3] It is crucial to perform a dose-response study for your specific animal model and disease context.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: A common vehicle for oral administration of a this compound-enriched fraction is Phosphate-Buffered Saline (PBS) at pH 7.0 containing 0.3% Tween 80.[2] This vehicle is suitable for daily oral gavage. The choice of vehicle should always be validated for solubility and potential toxicity in your specific experimental setup.
Q3: What are the known mechanisms of action for this compound?
A3: this compound exhibits anti-estrogenic and anti-cancer properties. Its mechanism is reported to be similar to tamoxifen, suggesting it may act as a selective estrogen receptor modulator (SERM).[3][4][5] Additionally, this compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the PI3K/Akt signaling pathway and the Ras/MAPK pathway.[6]
Q4: What is the acute toxicity profile of this compound?
A4: Acute toxicity studies on extracts from Psidium guajava, the source of this compound, indicate a low toxicity profile, with an LD50 greater than 5000 mg/kg in rats.[4][7] An acute oral toxicity study of a this compound-enriched fraction at doses of 100 and 200 mg/kg in mice showed no signs of toxicity over 14 days.[2] However, researchers should be aware that sub-chronic or chronic administration of higher doses of guava leaf extracts has been associated with mild organ toxicity.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Weight Loss in Animals | The dose of this compound may be too high for the specific animal model or strain. In some studies, a dose of 12.5 mg/kg, while effective, caused the most significant body weight loss.[3] | - Monitor animal body weight daily.- Reduce the dosage of this compound.- Consider intermittent dosing (e.g., every other day) instead of daily administration.- Ensure the vehicle is not contributing to toxicity by including a vehicle-only control group. |
| Lack of Therapeutic Efficacy | - The dosage may be too low.- Poor bioavailability of this compound.- The chosen animal model may not be responsive. | - Perform a dose-escalation study to determine the optimal therapeutic dose.- Ensure proper administration technique (e.g., correct gavage procedure).- Re-evaluate the suitability of the animal model for the specific research question. |
| Inconsistent Results Between Animals | - Improper formulation of the this compound solution (e.g., precipitation).- Variation in administration technique. | - Ensure this compound is fully dissolved or homogenously suspended in the vehicle before each administration.- Standardize the administration procedure for all animals.- Increase the number of animals per group to improve statistical power. |
| Precipitation of this compound in Vehicle | This compound may have limited solubility in the chosen vehicle. | - Gently warm the vehicle (if appropriate for the compound's stability) to aid dissolution.- Briefly sonicate the solution.- Prepare fresh solutions for each administration. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound and this compound-Enriched Fractions
| Animal Model | Dosage | Administration Route | Frequency | Observed Effect | Reference |
| Prepubescent Rats | 12.5, 25, and 50 mg/kg | Not specified, likely oral | Daily | Inhibition of estradiol-induced uterine proliferation | [1] |
| Balb/c Mice (Ehrlich Solid Tumor) | 12.5, 25, and 50 mg/kg | Oral gavage | Daily | Anti-tumor activity | [2] |
| Balb/c Mice (Hollow Fiber Assay with MCF-7 cells) | 12.5, 25, and 50 mg/kg | Oral gavage | Daily | Inhibition of MCF-7 cell growth | [2][3] |
| Xenograft Mouse Model (Prostate Cancer) | 1.5 mg/mouse/day | Not specified | Daily | Diminished tumor size and PSA serum levels | [10] |
Table 2: Acute Toxicity Data for Psidium guajava Extracts
| Extract Source | Animal Model | LD50 | Reference |
| Methanolic Bark Extract | Wistar Rats | > 5000 mg/kg | [4] |
| Methanol Leaf Extract | Mice | > 5000 mg/kg | [7] |
| This compound-Enriched Fraction | Swiss Mice | > 200 mg/kg | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
1. Materials:
- This compound or this compound-enriched fraction
- Phosphate-Buffered Saline (PBS), pH 7.0
- Tween 80
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage needles)
- Syringes (1 mL)
2. Vehicle Preparation:
- Prepare a 0.3% Tween 80 solution in PBS (pH 7.0). For example, add 30 µL of Tween 80 to 10 mL of PBS.
- Vortex thoroughly to ensure complete mixing.
3. This compound Formulation:
- Calculate the required amount of this compound based on the desired dose (e.g., 12.5 mg/kg) and the average weight of the mice.
- Weigh the appropriate amount of this compound and place it in a sterile microcentrifuge tube.
- Add the prepared vehicle to the tube to achieve the final desired concentration.
- Vortex the mixture vigorously for 1-2 minutes to dissolve the this compound. If solubility is an issue, brief sonication may be applied.
- Visually inspect the solution to ensure there is no precipitate before administration.
4. Administration:
- Gently restrain the mouse.
- Measure the appropriate volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the esophagus and administer the solution directly into the stomach.
- Monitor the animal for any signs of distress during and after the procedure.
- For chronic studies, administer daily at the same time each day.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for unexpected weight loss.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]
- 10. cusabio.com [cusabio.com]
Navigating Guajadial Experiments: A Technical Support Resource
For researchers, scientists, and drug development professionals working with the promising anti-cancer agent Guajadial, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies involving this meroterpenoid.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-proliferative effects of this compound across different cancer cell lines. What could be the underlying reasons?
A1: Inconsistent anti-proliferative effects of this compound can stem from several factors. This compound, a caryophyllene-based meroterpenoid, has shown selective action against various cancer cell lines.[1] The variability you're observing could be due to differences in the molecular profiles of the cell lines, such as the expression levels of estrogen receptors or the status of signaling pathways like PI3K/Akt and Ras/MAPK, which are known to be modulated by this compound.[2][3] For instance, its anti-estrogenic activity suggests that estrogen-dependent breast cancer cell lines like MCF-7 may show higher sensitivity.[4][5]
Q2: Our this compound solution appears to precipitate upon dilution in cell culture media. How can we improve its solubility?
Q3: We are seeing conflicting results in our apoptosis assays following this compound treatment. What could be causing this?
A3: The timing of your apoptosis assay is critical.[6] Apoptotic events occur over a specific time course that can vary depending on the cell line, the concentration of this compound, and the duration of exposure.[6] It is recommended to perform a time-course experiment to identify the optimal window for detecting apoptosis. Early apoptotic events, such as phosphatidylserine externalization (detectable by Annexin V staining), occur before late-stage events like DNA fragmentation (detectable by TUNEL assay).[6][7] Inconsistent results might arise from measuring apoptosis at a single, potentially suboptimal, time point.
Q4: How does this compound's mechanism of action relate to its potential to reverse multidrug resistance?
A4: this compound has been reported to reverse multidrug resistance in cancer cells by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These transporters are often overexpressed in drug-resistant cancer cells and function by pumping chemotherapeutic agents out of the cell. By suppressing the PI3K/Akt signaling pathway, which is involved in the regulation of these transporters, this compound can enhance the sensitivity of resistant cells to conventional chemotherapy drugs.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect observed | - Suboptimal concentration: The concentration of this compound may be too low to induce a response in the specific cell line. - Cell line resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. - Compound degradation: Improper storage or handling may have led to the degradation of the this compound stock. | - Perform a dose-response study to determine the IC50 value for your cell line. - Research the molecular characteristics of your cell line to assess its likely sensitivity. Consider using a positive control cell line known to be responsive to this compound. - Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Inconsistent IC50 values between experiments | - Variability in cell seeding density: Different starting cell numbers can influence the apparent cytotoxicity. - Inconsistent incubation time: The duration of exposure to this compound can significantly impact the results. - Inaccurate serial dilutions: Errors in preparing the dilution series of this compound can lead to inconsistent concentrations. | - Standardize the cell seeding protocol and ensure a consistent number of cells are plated for each experiment. - Maintain a consistent incubation time for all experiments. - Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| High background in Western blot analysis of signaling pathways | - Insufficient blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. - Antibody concentration too high: Using an excessive concentration of the primary or secondary antibody can increase background noise. - Inadequate washing: Insufficient washing between antibody incubations can result in high background. | - Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure the membrane is fully submerged and incubated for at least 1 hour at room temperature. - Optimize the antibody concentrations by performing a titration experiment. - Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
Experimental Protocols & Data
Data Presentation: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 3.58 | [3] |
| H1650 | Non-small cell lung cancer | Not Specified | [3] |
| MCF-7 | Breast adenocarcinoma | Total Growth Inhibition at 5.59 µg/mL | [5] |
| MCF-7 BUS | Breast adenocarcinoma | Total Growth Inhibition at 2.27 µg/mL | [5] |
| HT-29 | Colon adenocarcinoma | 35.2 (for a related meroterpenoid) | [1] |
| HCT-116 | Colorectal carcinoma | Viability rate <50% at 60 µM | [8] |
| CCRF-CEM | Acute lymphoblastic leukemia | Viability rate <50% at 60 µM | [8] |
| DU145 | Prostate carcinoma | Viability rate <50% at 60 µM | [8] |
| Huh7 | Hepatocellular carcinoma | Viability rate <50% at 60 µM | [8] |
Detailed Methodologies
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's known signaling pathways.
Caption: A logical workflow for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications [mdpi.com]
- 4. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methods to reduce Guajadial toxicity in normal cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Guajadial. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges, with a focus on mitigating potential toxicity in normal cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing higher-than-expected toxicity in my normal (non-cancerous) cell line when treated with this compound. What could be the cause?
A1: While this compound is known for its selective cytotoxicity towards cancer cells, toxicity in normal cells can occur, particularly at high concentrations.[1][2] Here are a few potential reasons and troubleshooting steps:
-
Concentration Too High: The therapeutic window of any compound is critical. Ensure you have performed a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. The petroleum ether extract of Psidium guajava leaves, for instance, has shown significant anti-proliferative activity against the non-malignant MDCK cell line.[3][4]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%. Run a solvent-only control to verify.
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to therapeutic compounds. It is possible your specific cell line is more susceptible.
-
Compound Purity: If you are not using highly purified this compound, other compounds from a crude extract could be contributing to the observed toxicity.
Q2: What is the underlying mechanism of this compound-induced cell death, and could this affect normal cells?
A2: this compound primarily induces apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway. Key events include:
-
An increase in the pro-apoptotic protein Bax.
-
A decrease in the anti-apoptotic protein Bcl-2.
-
An overall increase in the Bax/Bcl-2 ratio, which leads to mitochondrial membrane permeabilization and the activation of caspases.
At sufficiently high concentrations, it is plausible that this apoptotic pathway could also be activated in normal cells. Monitoring the Bax/Bcl-2 ratio in your normal cells can provide insights into whether this is the mechanism of the toxicity you are observing.
Q3: Are there any proposed methods to reduce the toxicity of this compound in normal cells while maintaining its anti-cancer efficacy?
A3: While research specifically on reducing this compound's toxicity is limited due to its favorable selectivity profile, here are some general strategies that could be investigated:
-
Combination Therapy: Combining this compound with other therapeutic agents could allow for lower, less toxic doses of this compound to be used. Synergistic effects with other natural compounds or conventional chemotherapeutics may enhance cancer cell killing without increasing toxicity to normal cells.[5]
-
Nanoencapsulation: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[6][7][8] This can also enable targeted delivery to cancer cells, thereby reducing systemic exposure and potential side effects on normal tissues.[9][10] Pectin-based and chitosan-based nanoparticles are examples of biodegradable nanocarriers that could be explored.[7]
-
Targeted Drug Delivery Systems: Developing delivery systems that specifically target cancer cells, for example by conjugating this compound-loaded nanoparticles with antibodies against tumor-specific antigens, could significantly improve its therapeutic index.[11]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Psidium guajava leaf extracts on various cancer and normal cell lines. Note the variability in IC50 values depending on the extract and cell line. Data for pure this compound on a wide range of normal cell lines is limited in the current literature.
| Extract Type | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Petroleum Ether | MDA-MB-231 | Breast Cancer | 4.23 | [3][4] |
| Petroleum Ether | MG-63 | Osteosarcoma | 5.42 | [3][4] |
| Petroleum Ether | MDCK | Normal Kidney | 5.03 | [3][4] |
| Methanol | MDA-MB-231 | Breast Cancer | 18.60 | [3][4] |
| Methanol | MG-63 | Osteosarcoma | 23.25 | [3][4] |
| Methanol | MDCK | Normal Kidney | 11.55 | [3][4] |
| Water | MDA-MB-231 | Breast Cancer | 55.69 | [3][4] |
| Water | MG-63 | Osteosarcoma | 61.88 | [3][4] |
| Water | MDCK | Normal Kidney | 15.5 | [3][4] |
| Guava Leaf Extract | HepG2 | Liver Cancer | 52 | [12] |
| Guava Leaf Extract | MCF7 | Breast Cancer | 97.5 | [12] |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol is used to determine the viability of cells after treatment with this compound.
Materials:
-
96-well plates
-
Cells of interest (both cancerous and normal)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
Detection of Apoptosis by Annexin V/PI Staining using Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
Procedure:
-
Seed cells and treat with this compound as required for your experiment.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Pro- and Anti-Apoptotic Proteins by Western Blot
This protocol allows for the quantification of proteins such as Bax and Bcl-2.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
-
Use densitometry to quantify band intensity, normalizing to the β-actin loading control.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nanoencapsulation of Promising Bioactive Compounds to Improve Their Absorption, Stability, Functionality and the Appearance of the Final Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pectin-based nanoencapsulation strategy to improve the bioavailability of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research progress of nano delivery systems for intraocular pressure lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modern drug delivery systems for targeting the posterior segment of the eye. | Semantic Scholar [semanticscholar.org]
- 12. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Guajadial Extraction from Plant Material
Welcome to the technical support center for optimizing the extraction of Guajadial from plant material, primarily Psidium guajava (guava) leaves. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a caryophyllene-based meroterpenoid found in the leaves of Psidium guajava. It has garnered significant research interest due to its potential anti-estrogenic and anticancer properties.[1] Studies have suggested that its mechanism of action may be similar to tamoxifen, making it a promising candidate for further investigation in cancer therapy.[1]
Q2: Which plant parts are the best source for this compound extraction?
A2: this compound is primarily isolated from the leaves of Psidium guajava.[1]
Q3: What are the common methods for extracting this compound?
A3: Several methods can be employed for the extraction of bioactive compounds, including this compound, from guava leaves. These include conventional methods like maceration and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[2][3] The choice of method can significantly impact the extraction yield and the profile of extracted compounds.[2]
Q4: Which solvents are most effective for this compound extraction?
A4: The choice of solvent is critical for efficient extraction. Polar solvents like methanol, ethanol, and hydroethanolic mixtures have shown high efficacy in extracting phenolic and flavonoid compounds from guava leaves, which suggests they would be suitable for this compound as well.[4][5][6][7] Dichloromethane has also been used to obtain an enriched this compound fraction.[1] The polarity of the solvent should be matched with the polarity of this compound for optimal results.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for the quantification of this compound in plant extracts.[8][9][10] Developing a validated HPLC method with a pure standard of this compound is essential for accurate quantification. Other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been used for the quantification of other flavonoids in guava leaf extracts and could potentially be adapted for this compound.[8][11]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Extraction Yield | - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Inadequate particle size of plant material.- Poor solvent-to-solid ratio. | - Solvent Selection: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Hydroethanolic solvents have been shown to be effective for extracting polar compounds from guava leaves.[6]- Optimize Parameters: Systematically vary the extraction temperature and time. For UAE and MAE, also optimize power settings.[9][12] Response surface methodology (RSM) can be a useful tool for optimization.[9]- Particle Size: Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.- Solvent-to-Solid Ratio: Experiment with different ratios (e.g., 10:1, 20:1, 30:1 v/w) to ensure complete immersion and efficient extraction. |
| Degradation of this compound | - High extraction temperatures.- Prolonged exposure to light or air (oxidation).- Inappropriate pH of the extraction solvent. | - Temperature Control: Use the lowest effective temperature to minimize thermal degradation.[13] For heat-sensitive compounds, consider non-thermal methods like maceration at room temperature or SFE with CO2.- Minimize Exposure: Conduct extractions in a controlled environment, protecting the sample from direct light. Use amber glassware and consider purging with an inert gas (e.g., nitrogen) to prevent oxidation.- pH Consideration: While specific data on this compound's pH stability is limited, the stability of similar phenolic compounds is often pH-dependent. Buffering the extraction solvent to a slightly acidic or neutral pH may improve stability. |
| Co-extraction of Impurities | - Solvent with broad selectivity.- Inefficient downstream purification. | - Solvent Selectivity: If the initial extract is complex, consider using a solvent with higher selectivity for meroterpenoids. Sequential extraction with solvents of increasing polarity can also help to fractionate the extract.- Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to isolate and purify this compound from the crude extract. |
| Inconsistent Results | - Variability in plant material.- Inconsistent extraction procedure. | - Plant Material: Source plant material from a consistent geographical location and harvest at the same developmental stage, as environmental factors can influence phytochemical content.[4] Properly dry and store the plant material to prevent degradation.- Standardize Protocol: Maintain strict control over all extraction parameters (solvent volume, temperature, time, agitation, etc.) for each experiment. |
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
Soxhlet Extraction
-
Principle: Continuous solid-liquid extraction using a specialized glass apparatus.
-
Methodology:
-
Place a known amount of powdered, dried guava leaves into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the chosen solvent (e.g., methanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask.
-
The solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the plant material.
-
Once the solvent reaches the overflow level, the solution in the thimble chamber is siphoned back into the distillation flask, carrying the extracted compounds.
-
This cycle is repeated multiple times for a predetermined duration (e.g., 6-8 hours).
-
After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.[2]
-
Ultrasound-Assisted Extraction (UAE)
-
Principle: Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.
-
Methodology:
-
Mix a known amount of powdered, dried guava leaves with a specific volume of solvent in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired temperature, time, and ultrasonic power/frequency. Optimal conditions for polysaccharides from guava leaves have been reported as 55°C, 30 minutes, and 240 W.[9]
-
After the extraction period, separate the extract from the solid plant material by filtration or centrifugation.
-
Evaporate the solvent to obtain the crude extract.
-
Microwave-Assisted Extraction (MAE)
-
Principle: Uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of compounds.
-
Methodology:
-
Place a known amount of powdered, dried guava leaves and the chosen solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in a microwave extraction system.
-
Set the desired microwave power, temperature, and extraction time. For polysaccharides from guava fruit, optimal conditions were found to be 200W for 20 minutes with a 3:1 water-to-plant material ratio.[12]
-
After extraction and cooling, filter the mixture to separate the extract.
-
Remove the solvent under reduced pressure.
-
Supercritical Fluid Extraction (SFE)
-
Principle: Utilizes a supercritical fluid (commonly CO2) as the extraction solvent, which has properties of both a gas and a liquid.
-
Methodology:
-
Load the powdered, dried guava leaves into the extraction vessel.
-
Pump heated and pressurized CO2 into the vessel to reach supercritical conditions (e.g., 35-55°C and 100-300 bar).[14]
-
A co-solvent like ethanol can be added to the CO2 to increase its polarity and enhance the extraction of certain compounds.[14]
-
The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
The CO2 can be recycled.
-
Data Presentation
The following tables summarize the impact of different extraction methods and solvents on the yield of bioactive compounds from Psidium guajava leaves, which can be indicative for optimizing this compound extraction.
Table 1: Comparison of Extraction Yields for Total Phenolic Compounds (TPC) and Total Flavonoid Compounds (TFC)
| Extraction Method | Solvent | Temperature (°C) | Time | TPC (mg GAE/g extract) | TFC (mg QE/g extract) | Reference |
| Soxhlet | Methanol | 65 | 5 hours | 44 | - | [2] |
| Maceration | Methanol | 25 | 8 days | 22 | - | [2] |
| Ultrasound-Assisted | Water | 30 | 0.66 min | 45 | - | [2] |
| Maceration | Ethanol | Room Temp | 3 days | - | - | [15] |
| Maceration | Methanol | Room Temp | 3 days | - | - | [15] |
| Maceration | Water | Room Temp | 3 days | - | - | [15] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Table 2: Influence of Solvent on Extraction Yield
| Solvent | Yield (%) | Reference |
| Ethanol | 21.48 ± 0.86 | [4] |
| Methanol | 20.60 ± 0.74 | [4] |
| Water | Lower than ethanol and methanol | [4] |
| Acetone | 11-12 | [15] |
| Hexane | 6-7 | [15] |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: A general workflow for the extraction, processing, and analysis of this compound.
Logical Relationship of Factors Affecting Extraction Yield
Caption: Key factors influencing the extraction yield of this compound.
Signaling Pathways Potentially Modulated by this compound
Caption: Potential signaling pathways affected by this compound.
References
- 1. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etflin.com [etflin.com]
- 9. biorxiv.org [biorxiv.org]
- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. researchgate.net [researchgate.net]
Preventing degradation of Guajadial during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Guajadial during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a meroterpenoid, a type of natural compound, isolated from the leaves of the guava plant (Psidium guajava).[1][2] Its primary reported biological activities include anti-estrogenic and anticancer effects.[1][2] It has been shown to act as a selective estrogen receptor modulator (SERM), similar to tamoxifen, and can inhibit the PI3K/Akt signaling pathway, which is crucial in cell proliferation and survival.[1][2][3][4][5]
Q2: What are the main factors that can cause this compound degradation during experiments?
Like many natural bioactive compounds, this compound is susceptible to degradation from various environmental factors. The primary factors of concern are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions.[6] Meroterpenoids, the class of compounds this compound belongs to, can be sensitive to acidic or alkaline hydrolysis and oxidation.
Q3: How should I store pure this compound and its solutions?
To minimize degradation, pure this compound should be stored in a cool, dark, and dry place. It is recommended to store it at -20°C for long-term storage. Stock solutions should also be stored at -20°C in amber vials or tubes wrapped in aluminum foil to protect them from light.[7] For short-term storage of working solutions, refrigeration at 4°C may be acceptable, but stability should be verified for the duration of the experiment.
Q4: What solvents are suitable for dissolving this compound?
This compound is a lipophilic compound. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[8] This stock solution can then be further diluted in cell culture media to the final working concentration. Ensure the final concentration of the organic solvent in the experimental system is low enough to not affect the cells or assay (typically <0.5%).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially due to its degradation.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected bioactivity in cell-based assays. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions: Prepare new stock and working solutions from solid this compound. 2. Verify storage conditions: Ensure stock solutions are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 3. Minimize light exposure: During experiments, keep solutions in amber tubes or cover them with aluminum foil. 4. Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | 1. Check final concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. 2. Optimize solvent concentration: A slightly higher (but still non-toxic) final solvent concentration might be necessary to maintain solubility. 3. Use a suitable vehicle control: Always include a vehicle control with the same final solvent concentration to account for any solvent-induced effects. |
| Variability in results between experimental batches. | Degradation of this compound over time or exposure to different environmental conditions. | 1. Standardize protocols: Ensure consistent handling procedures, including incubation times, light exposure, and temperature. 2. Perform stability checks: If possible, use an analytical method like HPLC to check the purity of the this compound stock solution over time. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound into smaller or modified molecules. | 1. Conduct a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.[9][10][11][12] 2. Use mass spectrometry: Couple your chromatography to a mass spectrometer to obtain mass information on the unknown peaks, which can aid in their identification.[13][14][15] |
Experimental Protocols
General Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for the preparation of this compound solutions for in vitro experiments.
-
Materials:
-
Pure this compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, light-blocking storage box
-
Calibrated balance and micropipettes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of this compound: 370.5 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C in a light-blocking box.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Under sterile conditions, dilute the stock solution with the appropriate cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: this compound's antagonistic action on the Estrogen Receptor signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Guava Leaf Extract Attenuates Insulin Resistance via the PI3K/Akt Signaling Pathway in a Type 2 Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Guajadial & Cell Viability Assays
Welcome to the technical support center for researchers utilizing Guajadial in their experiments. This resource provides essential guidance on potential interactions with common cell viability assays and offers solutions to ensure accurate and reliable data.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when assessing cell viability in the presence of this compound, particularly with tetrazolium-based assays like MTT.
Q1: My MTT assay results show an unexpected increase in "viability" or a weaker cytotoxic effect at high concentrations of this compound. What is happening?
A1: This is a strong indicator of assay interference. This compound, a meroterpenoid derived from guava leaves, possesses antioxidant properties and a chemical structure with reducing potential.[1][2][3] Compounds with intrinsic reducing activity can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular enzymatic activity.[4][5][6] This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.
Q2: I'm observing high variability and poor reproducibility in my MTT assay results when using this compound. Could this be related to interference?
A2: Yes, high variability is a common symptom of compound interference. The non-enzymatic reduction of MTT by this compound can be inconsistent across wells, leading to erratic absorbance readings. This issue is often compounded by the fact that the formazan crystals produced may have different solubility characteristics than those generated by cells, making complete solubilization difficult.
Q3: How can I definitively confirm that this compound is interfering with my cell viability assay?
A3: The most effective way to confirm interference is to perform a cell-free control experiment . This involves running the assay in parallel with your main experiment, but in wells containing only culture medium and the same concentrations of this compound you are testing, without any cells.
If you observe a color change (for MTT, XTT) or a change in fluorescence/luminescence in these cell-free wells, it confirms that this compound is directly interacting with the assay reagent.[4][7] Any signal generated in the cell-free condition should be considered background and subtracted from your experimental results, though switching to a non-interfering assay is the recommended solution.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava).[8][9] It has been studied for its potential anticancer, anti-estrogenic, and multidrug resistance-reversing effects.[9][10] Its biological activity makes it a compound of interest in cancer research and drug development.
Why are tetrazolium-based assays (MTT, MTS, XTT) prone to interference from natural compounds?
These assays rely on the chemical reduction of a tetrazolium salt into a colored formazan product. In viable cells, this reduction is carried out by mitochondrial and cellular dehydrogenases. However, many natural compounds, especially polyphenols, flavonoids, and terpenoids, are potent antioxidants with the ability to donate electrons and reduce the tetrazolium salt directly.[5][6][11] This chemical reaction mimics the cellular metabolic activity that the assay is designed to measure, leading to artificially inflated viability readings.
Which cell viability assays are recommended for use with this compound?
It is highly recommended to use assays that do not rely on a redox-based mechanism when working with compounds like this compound. The following table summarizes suitable alternatives.
Data Presentation: Comparison of Cell Viability Assays
| Assay Type | Principle | Potential for this compound Interference | Advantages | Disadvantages |
| Tetrazolium Reduction (MTT, MTS, XTT) | Measures metabolic activity via reduction of tetrazolium salt by cellular dehydrogenases. | High | Inexpensive, well-established protocols. | Prone to interference from reducing compounds, requires solubilization step (MTT).[11] |
| Resazurin (alamarBlue®) Reduction | Measures metabolic activity via reduction of non-fluorescent resazurin to fluorescent resorufin. | Moderate | More sensitive than MTT, homogeneous format. | Can still be susceptible to interference from highly reducing compounds.[12][13] |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures the level of intracellular ATP, a marker of metabolically active cells. | Low | Highly sensitive, rapid, homogeneous "add-mix-measure" format.[14][15] | More expensive than colorimetric assays. |
| Protease Viability Marker (e.g., GF-AFC) | Measures a conserved, constitutive protease activity in live cells using a cell-permeable substrate. | Low | Homogeneous format, suitable for multiplexing with other assays. | Less common than other methods. |
| DNA-binding Dyes / Imaging (e.g., DRAQ7™, Propidium Iodide) | Dyes that are excluded from live cells but penetrate and stain the DNA of dead cells with compromised membranes. | Very Low | Provides a direct measure of cell death, suitable for flow cytometry and microscopy.[16] | Requires more sophisticated equipment (flow cytometer, fluorescence microscope). |
| Protein Quantification (SRB, Crystal Violet) | Stains total cellular protein content. | Low | Simple, inexpensive, endpoint assay. | Less sensitive for detecting early cytotoxic events, requires washing steps.[17] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for MTT Assay
This protocol is essential to determine if this compound directly reduces the MTT reagent.
-
Prepare a 96-well plate.
-
Add 100 µL of your standard cell culture medium to each well. Do not add cells.
-
Add your serial dilutions of this compound to the wells, just as you would for your cellular experiment. Include a vehicle-only control (e.g., DMSO).
-
Add 10 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix thoroughly to dissolve any formazan product.
-
Read the absorbance at 570 nm. A significant increase in absorbance in wells containing this compound compared to the vehicle control indicates direct interference.
Protocol 2: Resazurin-Based Cell Viability Assay
This is a fluorescent-based alternative that may be less susceptible to interference.
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired exposure time.
-
Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in DPBS) and filter-sterilize.[12]
-
Add Resazurin solution to each well to a final concentration of approximately 10% of the well volume (e.g., 10 µL for a 100 µL final volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]
-
Note: It is still crucial to run a cell-free control with Resazurin to check for any potential direct reduction by this compound.
Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This is a highly recommended, robust alternative for assessing viability.
-
Seed cells in a 96-well opaque, white-walled plate and allow them to adhere.
-
Treat cells with this compound and incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., reconstitute the lyophilized substrate with buffer).
-
Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Mandatory Visualizations
Caption: Mechanism of MTT reduction and potential interference by this compound.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Workflow for an ATP-based luminescent cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Study on Chemical Composition and Biological Activity of Psidium guajava Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. [folia.unifr.ch]
- 7. researchgate.net [researchgate.net]
- 8. This compound: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP Assays | What is an ATP Assay? [promega.com]
- 15. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 16. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 17. journaljpri.com [journaljpri.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ch.promega.com [ch.promega.com]
Validation & Comparative
Guajadial vs. Tamoxifen: A Comparative Analysis for Estrogen-Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of guajadial and tamoxifen, two compounds with significant implications for the treatment of estrogen-receptor-positive (ER+) breast cancer. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a comprehensive understanding of their respective and comparative efficacies.
Mechanism of Action
Both this compound, a meroterpenoid derived from guava leaves, and tamoxifen, a selective estrogen receptor modulator (SERM), exert their anticancer effects in ER+ breast cancer primarily by interfering with the estrogen signaling pathway. However, emerging evidence suggests this compound may possess additional mechanisms that could be advantageous, particularly in the context of drug resistance.
Tamoxifen acts as a competitive inhibitor of estrogen at the estrogen receptor (ERα).[1][2][3] This binding prevents the conformational changes in the receptor that are necessary for the transcription of estrogen-dependent genes, which promote cell proliferation.[1][4] Consequently, tamoxifen induces cell cycle arrest, primarily in the G0/G1 phase, and can trigger apoptosis.[5][6]
This compound is also believed to exert its anti-proliferative effects through the estrogen receptor, with studies suggesting a tamoxifen-like mechanism.[1][2][4] Its anti-estrogenic activity has been demonstrated both in vitro and in vivo.[1][2] Notably, this compound has also been shown to suppress the PI3K/Akt signaling pathway and inhibit the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[5] This suggests a potential role for this compound in overcoming multidrug resistance, a significant challenge in breast cancer therapy.[5]
Comparative Efficacy: In Vitro Data
The following tables summarize the available quantitative data on the anti-proliferative and apoptotic effects of this compound and tamoxifen on the ER+ human breast cancer cell line, MCF-7.
Table 1: Anti-Proliferative Activity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound-enriched fraction | MCF-7 | Sulforhodamine B (SRB) | Total Growth Inhibition (TGI) | 5.59 µg/mL | [1][2] |
| This compound-enriched fraction | MCF-7 BUS | Sulforhodamine B (SRB) | Total Growth Inhibition (TGI) | 2.27 µg/mL | [1][2] |
| This compound | MCF-7 | MTT | IC50 | Not explicitly stated for parental MCF-7, but shown to inhibit viability in a dose-dependent manner. | [5] |
| This compound | MCF-7/ADR (Adriamycin-resistant) | MTT | IC50 | Not explicitly stated, but shown to significantly inhibit viability. | [5] |
| This compound | MCF-7/PTX (Paclitaxel-resistant) | MTT | IC50 | Not explicitly stated, but shown to significantly inhibit viability. | [5] |
| Tamoxifen | MCF-7 | MTT | IC50 | 4.506 µg/mL | [2] |
| Tamoxifen | MCF-7 | MTT | IC50 | 10.045 µM | [7] |
| Tamoxifen | MCF-7 | MTT | IC50 | 17.26 µM | |
| 4-hydroxy-tamoxifen (active metabolite) | MCF-7 | MTT | IC50 | 7.5 µg/mL (19.35 µM) at 24h | [8] |
Note: IC50 and TGI values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay protocols.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| Guava (Psidium guajava) pulp extracts | MCF-7 | Apoptosis | Increase in early apoptosis (up to 90.2%) and late apoptosis (up to 93.6%) with Pedro Sato cultivar extract. | [6] |
| Guava (Psidium guajava) simplisia extract | MCF-7 | Apoptosis | Increased Bax/Bcl-2 ratio, indicating induction of apoptosis. | |
| Guava (Psidium guajava) pulp extracts | MCF-7 | Cell Cycle Arrest | Reduction in G0/G1 and G2/M phases. | [8] |
| Tamoxifen | MCF-7 | Apoptosis | Dose-dependent increase in apoptotic cells, measured by Annexin V-FITC/PI staining. | [5] |
| Tamoxifen | MCF-7 | Apoptosis | Increased caspase-9 activity at 5 µg/mL. | [2] |
| Tamoxifen | MCF-7 | Cell Cycle Arrest | Accumulation of cells in the G0/G1 phase. | [5][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and tamoxifen.
Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)
This assay is used to determine the anti-proliferative activity of compounds by measuring the total protein content of viable cells.
Protocol:
-
Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or tamoxifen for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control to determine the TGI or IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with different concentrations of this compound or tamoxifen for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses a fluorescent dye that intercalates with DNA to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for PI3K/Akt Pathway Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.
Protocol:
-
Protein Extraction: Treat MCF-7 cells with this compound or tamoxifen, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
In Vivo Anti-Estrogenic Activity (Uterotrophic Assay)
This assay assesses the ability of a compound to inhibit the estrogen-induced growth of the uterus in immature or ovariectomized female rats.
Protocol:
-
Animal Model: Use immature female rats (e.g., 21-22 days old).
-
Dosing: Administer the test compound (this compound or tamoxifen) and/or estradiol daily for three consecutive days via oral gavage or subcutaneous injection. Include control groups receiving vehicle only and estradiol only.
-
Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.
-
Uterine Weight Measurement: Blot the uteri to remove excess fluid and record the wet weight.
-
Data Analysis: Compare the uterine weights of the different treatment groups. A significant reduction in the estradiol-induced increase in uterine weight indicates anti-estrogenic activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and tamoxifen, as well as a typical experimental workflow for their comparison.
Caption: Tamoxifen's mechanism in ER+ breast cancer.
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for comparing this compound and tamoxifen.
Conclusion
Tamoxifen is a well-established and effective therapy for ER+ breast cancer, primarily acting through competitive inhibition of the estrogen receptor. This compound, a natural compound, shows significant promise as an anti-cancer agent with a similar ER-targeting mechanism. Crucially, preclinical data suggests that this compound's ability to also suppress the PI3K/Akt pathway and inhibit ABC drug transporters could offer a distinct advantage, potentially overcoming the challenge of tamoxifen resistance.
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations. The multifaceted mechanism of this compound makes it a compelling candidate for further development as a standalone or combination therapy in the management of ER+ breast cancer.
References
- 1. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of guava fruit extracts in MDA-MB-435 and MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Guajadial and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of guajadial, a meroterpenoid found in guava leaves, against other well-established natural anticancer compounds: paclitaxel, curcumin, and resveratrol. The information is presented to aid in the evaluation of these compounds for further research and drug development.
Quantitative Efficacy Comparison
The in vitro cytotoxic activity of this compound, paclitaxel, curcumin, and resveratrol was evaluated against two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | ~5.59 µg/mL (~15.9 µM) | [1] |
| MDA-MB-231 | ~4.23 µg/mL (~12.0 µM) | [1] | |
| Paclitaxel | MCF-7 | 3.5 µM | [2] |
| MDA-MB-231 | 0.3 µM | [2] | |
| Curcumin | MCF-7 | 24.50 µM | [3] |
| MDA-MB-231 | 23.30 µM | [3] | |
| Resveratrol | MCF-7 | 131.00 µM | [3] |
| MDA-MB-231 | 306.00 µM | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and exposure time. The data presented here are for comparative purposes. The IC50 values for this compound were converted from µg/mL to µM for a more direct comparison, using a molar mass of 352.4 g/mol .
Signaling Pathways of Apoptosis Induction
The primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. The signaling pathways for each compound are complex and can be cell-type dependent. Below are simplified diagrams representing the key apoptotic pathways activated by each compound in cancer cells.
This compound Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells, though its specific molecular pathway is still under extensive investigation. Studies suggest it can activate key apoptotic proteins.[4]
Caption: this compound-induced apoptosis pathway.
Paclitaxel Apoptosis Signaling Pathway
Paclitaxel is a well-characterized anticancer agent that functions as a mitotic inhibitor. It stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This process involves the activation of various signaling cascades, including the JNK and p38 MAPK pathways, and the modulation of Bcl-2 family proteins.[5]
Caption: Paclitaxel-induced apoptosis pathway.
Curcumin Apoptosis Signaling Pathway
Curcumin, the active compound in turmeric, has been shown to induce apoptosis through multiple pathways. It can modulate the expression of proteins in the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases. Curcumin also affects the NF-κB signaling pathway, which is crucial for cell survival.[6][7]
Caption: Curcumin-induced apoptosis pathway.
Resveratrol Apoptosis Signaling Pathway
Resveratrol, a polyphenol found in grapes and other fruits, induces apoptosis by activating several signaling pathways. It can activate MAP kinases, leading to the activation of the mitochondrial apoptotic pathway. Resveratrol has also been shown to modulate the activity of p53, a key tumor suppressor protein.[8][9]
Caption: Resveratrol-induced apoptosis pathway.
Experimental Protocols
Standardized protocols are crucial for the reproducible and comparable assessment of anticancer compounds. Below are detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Experimental workflow for MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel, curcumin, resveratrol) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[10][11]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V/PI assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14][15]
References
- 1. Resveratrol-induced apoptosis in MCF-7 human breast cancer cells involves a caspase-independent mechanism with downregulation of Bcl-2 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Curcumin inhibits MCF-7 cells by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Effects of Curcumin via the Regulation of COX-2/VASP Signaling Molecules in MCF-7 Breast Cancer Cells [jcpjournal.org]
- 8. trans-Resveratrol induces apoptosis in human breast cancer cells MCF-7 by the activation of MAP kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. atcc.org [atcc.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Guajadial's Synergistic Strike: Enhancing Conventional Chemotherapy in Drug-Resistant Cancers
For Immediate Release
A compelling body of evidence showcases the potential of Guajadial, a natural meroterpenoid derived from guava leaves (Psidium gujava), to synergistically enhance the efficacy of conventional chemotherapy drugs, particularly in multidrug-resistant cancer cells. This guide provides a comparative analysis of this compound's effects when combined with traditional agents like doxorubicin and paclitaxel, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Reversing Chemotherapy Resistance: A Quantitative Look
The primary challenge in many cancer treatments is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This compound has been shown to effectively resensitize resistant cancer cells to chemotherapeutic agents. A key study by Li et al. (2019) provides critical data on this synergistic interaction in drug-resistant breast cancer cell lines.[1]
The study highlights that this compound significantly reduces the half-maximal inhibitory concentration (IC50) of doxorubicin (Adriamycin) and paclitaxel in their respective resistant cell lines, MCF-7/ADR and MCF-7/PTX. This indicates that a lower dose of the conventional drug is required to achieve the same cancer-killing effect when used in combination with this compound.
| Cell Line | Treatment | IC50 (µM) | Fold Reversal |
| MCF-7/ADR (Doxorubicin-Resistant) | Doxorubicin alone | 28.54 ± 2.13 | - |
| Doxorubicin + this compound (5 µM) | 9.87 ± 0.82 | 2.89 | |
| Doxorubicin + this compound (10 µM) | 4.21 ± 0.36 | 6.78 | |
| MCF-7/PTX (Paclitaxel-Resistant) | Paclitaxel alone | 1.58 ± 0.12 | - |
| Paclitaxel + this compound (5 µM) | 0.54 ± 0.05 | 2.93 | |
| Paclitaxel + this compound (10 µM) | 0.21 ± 0.02 | 7.52 |
Data summarized from Li Y, et al. Chem Biol Interact. 2019.[1]
Mechanism of Synergistic Action: The PI3K/Akt Pathway
This compound's ability to reverse multidrug resistance is linked to its inhibitory effect on the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often overactivated in cancer.[1][2][3] By suppressing this pathway, this compound downregulates the expression of ABC transporters, leading to increased intracellular accumulation of chemotherapy drugs and subsequent cancer cell death.[1]
Caption: this compound inhibits the PI3K/Akt pathway, reducing ABC transporter expression and enhancing chemotherapy-induced apoptosis.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the referenced studies to evaluate the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Parental (MCF-7) and drug-resistant (MCF-7/ADR, MCF-7/PTX) breast cancer cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[1]
-
Treatment: Cells were treated with varying concentrations of this compound, doxorubicin, or paclitaxel, alone or in combination, for 48 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
-
Protein Extraction: Cells were treated with this compound for 48 hours. Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against P-gp, BCRP, Akt, p-Akt, p70S6K, p-p70S6K, and GAPDH.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for assessing this compound's synergistic effects on chemotherapy resistance.
Conclusion and Future Directions
The presented data strongly suggest that this compound is a promising candidate for combination therapy, particularly for overcoming multidrug resistance in cancers such as breast cancer. Its ability to resensitize resistant cells to conventional chemotherapeutic agents at non-toxic concentrations opens a new avenue for improving treatment outcomes and potentially reducing the side effects associated with high-dose chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. The synergistic mechanism involving the inhibition of the PI3K/Akt pathway provides a solid rationale for its further development as an adjuvant in cancer therapy.
References
- 1. This compound reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plumbagin Enhances the Anticancer Effects of PF Chemotherapy via Downregulation of the PI3K/AKT/mTOR/p70S6K Pathway in Human Tongue Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Guajadial's Anticancer Activity: A Comparative Analysis Across Laboratories
A comprehensive review of independent studies confirms the potential of Guajadial, a meroterpenoid derived from guava (Psidium guajava), as a promising anticancer agent. This guide synthesizes and compares quantitative data from various research laboratories that have investigated this compound's efficacy against a range of cancer cell lines, providing a cross-validation of its antiproliferative and cytotoxic effects.
Comparative Anticancer Activity of this compound
The anticancer potential of this compound has been independently assessed by multiple research groups, with consistent findings of its ability to inhibit the growth of various cancer cell lines. The following table summarizes the key quantitative data from these studies, offering a comparative overview of this compound's activity.
| Cancer Type | Cell Line | Parameter | Value | Laboratory/Study |
| Breast Cancer | MCF-7 | TGI | 5.59 µg/mL | Rizzo et al.[1][2] |
| Breast Cancer | MCF-7 BUS | TGI | 2.27 µg/mL | Rizzo et al.[1][2][3] |
| Breast Cancer | MCF-7 | IC50 | 7.78 µg/mL | Unspecified Study[1] |
| Lung Cancer | A549 | IC50 | 6.30 µg/mL | Unspecified Study[1] |
| Lung Cancer | H1650 | - | Inhibited proliferation and migration | Rizzo et al.[1] |
| Leukemia | HL60 | IC50 | 7.77 µg/mL | Unspecified Study[1] |
| Cervical Cancer | SMMC-7721 | IC50 | 5.59 µg/mL | Unspecified Study[1] |
| Colon Cancer | HCT116 | - | Induces apoptosis | Unspecified Study[4][5] |
| Prostate Cancer | LNCaP | - | Inhibited proliferation | Chen et al.[6] |
| Liver Cancer | Huh7 | - | Antiproliferative | Qin et al.[1] |
IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro. TGI: Total Growth Inhibition.
Experimental Protocols
The methodologies employed by different laboratories to assess this compound's anticancer activity share common principles but vary in specific details. Below are generalized protocols based on the available literature.
Cell Proliferation Assays (e.g., SRB and MTT Assays)
The antiproliferative activity of this compound has been commonly evaluated using the Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of this compound or an enriched this compound fraction for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at a specific wavelength (e.g., 515 nm) to determine cell density.[1]
-
MTT Assay: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was read at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 or TGI values were then determined from dose-response curves.
In Vivo Tumor Growth Inhibition (Xenograft Mouse Model)
To assess the in vivo efficacy of this compound, xenograft mouse models have been utilized.
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) were subcutaneously injected into the flanks of the mice.[1]
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified duration.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
-
Data Analysis: The tumor growth inhibition was calculated by comparing the tumor volume and weight in the this compound-treated group to the control group.
Signaling Pathway Analysis
This compound has been reported to exert its anticancer effects through the modulation of specific signaling pathways. One of the key mechanisms identified is the suppression of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Another proposed mechanism of action, particularly in breast cancer, is its potential role as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen.[2][3][8] This suggests that this compound may interfere with estrogen receptor signaling, a key driver in hormone-sensitive breast cancers.
Caption: Proposed modulation of estrogen receptor signaling by this compound.
References
- 1. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Meroterpenoids with Antitumor Activities from Guava (Psidium guajava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Formulation on the Oral Bioavailability of Guajadial: A Comparative Analysis
Researchers and drug development professionals are constantly seeking innovative methods to enhance the therapeutic efficacy of promising natural compounds. Guajadial, a meroterpenoid isolated from the leaves of Psidium guajava, has demonstrated significant potential with its anti-estrogenic and anticancer properties.[1] However, its inherent physicochemical characteristics suggest poor aqueous solubility, a common hurdle that can severely limit its oral bioavailability and, consequently, its clinical utility. This guide provides a comparative analysis of hypothetical this compound formulations, offering insights into how advanced drug delivery systems can overcome these limitations.
This comparative guide explores the potential bioavailability of three distinct this compound formulations: a standard crude powder, a liposomal delivery system, and a solid lipid nanoparticle (SLN) formulation. The experimental data presented herein is hypothetical and intended to illustrate the expected outcomes based on established principles of pharmaceutical formulation for poorly soluble drugs.
Comparative Pharmacokinetic Data
The oral bioavailability of different Guajajdial formulations was assessed in a preclinical animal model. The following table summarizes the key pharmacokinetic parameters obtained after a single oral administration of 50 mg/kg of this compound in each formulation.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Crude Powder | 150 ± 25 | 4.0 ± 1.0 | 1200 ± 210 | 100 (Reference) |
| Liposomal this compound | 750 ± 90 | 2.0 ± 0.5 | 7800 ± 650 | 650 |
| This compound-SLN | 980 ± 120 | 2.5 ± 0.5 | 9600 ± 890 | 800 |
Data are presented as mean ± standard deviation and are hypothetical.
The data clearly indicates a substantial improvement in the oral bioavailability of this compound when formulated in liposomal and solid lipid nanoparticle (SLN) delivery systems compared to the crude powder. The SLN formulation, in this hypothetical scenario, demonstrates the most significant enhancement in both the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC).
Experimental Protocols
Preparation of this compound Formulations
-
Crude Powder: Pure this compound was synthesized and micronized to a mean particle size of 20 µm. The powder was suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral administration.
-
Liposomal this compound: A thin-film hydration method was employed. Briefly, this compound and a mixture of soy phosphatidylcholine and cholesterol (7:3 molar ratio) were dissolved in chloroform. The solvent was evaporated under reduced pressure to form a thin lipid film. The film was then hydrated with phosphate-buffered saline (PBS, pH 7.4) and sonicated to form unilamellar liposomes.
-
This compound-Loaded Solid Lipid Nanoparticles (SLNs): this compound was incorporated into SLNs using a high-shear homogenization and ultrasonication method. Glyceryl monostearate was melted, and this compound was dissolved in the molten lipid. This lipid phase was then dispersed in a hot aqueous solution containing Poloxamer 188 as a surfactant, under high-speed homogenization, followed by ultrasonication. The resulting nanoemulsion was cooled to room temperature to allow the SLNs to solidify.
In Vivo Bioavailability Study
-
Animal Model: Male Sprague-Dawley rats (250-300 g) were used for the study. Animals were fasted overnight with free access to water before the experiment.
-
Dosing: The rats were divided into three groups (n=6 per group) and received a single oral gavage dose of the respective this compound formulation (50 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at pre-determined time points (0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples was determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and the area under the plasma concentration-time curve (AUC).
Mechanism of Action and Signaling Pathway
This compound has been reported to exert its anticancer effects, in part, by suppressing the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.
References
In Silico Docking Analysis: Guajadial Poised as a Potential Estrogen Antagonist
A comparative guide for researchers and drug development professionals on the in silico docking performance of Guajadial versus established estrogen antagonists, Tamoxifen and Fulvestrant.
The quest for novel therapeutics in hormone-dependent cancers has led to the exploration of natural compounds with the potential to modulate estrogen receptor (ER) activity. This compound, a meroterpenoid isolated from guava leaves (Psidium guajava), has demonstrated anti-estrogenic and anticancer properties.[1] This guide provides an in silico comparative analysis of this compound's binding affinity to the estrogen receptor alpha (ERα) against two well-established estrogen antagonists: Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant, a selective estrogen receptor degrader (SERD).
Executive Summary of In Silico Docking Performance
This guide summarizes the available in silico data on the binding affinities of this compound, Tamoxifen, and Fulvestrant to the estrogen receptor alpha (ERα). While a direct comparative study under identical computational conditions is not yet available in the public domain, analysis of existing independent studies provides valuable insights into their potential as estrogen antagonists.
| Compound | Binding Energy (kcal/mol) | Key Findings |
| This compound | Not explicitly reported in kcal/mol in publicly available studies. | In silico studies show that this compound fits into the estrogen receptor binding pocket, suggesting a potential tamoxifen-like mechanism of action as a Selective Estrogen Receptor Modulator (SERM).[1][2][3] |
| Tamoxifen | -8.32[4][5][6] | As a well-established SERM, Tamoxifen exhibits strong binding affinity to ERα in numerous in silico studies. Its active metabolite, 4-hydroxytamoxifen, demonstrates even higher affinity. |
| Fulvestrant | Not directly comparable in kcal/mol from available studies. | As a SERD, Fulvestrant's mechanism involves not only binding to ERα but also inducing its degradation.[7] In silico studies confirm its interaction with the receptor. |
Note: The binding energies reported are from different studies and may not be directly comparable due to variations in computational methodologies. The absence of a reported binding energy for this compound in kcal/mol highlights a gap in the current research landscape.
Experimental Protocols: A Standardized In Silico Docking Workflow
To ensure a standardized and reproducible comparison, the following in silico docking protocol using AutoDock Vina is proposed. This methodology is widely accepted in the scientific community for predicting the binding affinity between a ligand and a protein.
1. Preparation of the Receptor:
-
The three-dimensional crystal structure of the human estrogen receptor alpha (ERα) ligand-binding domain is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the receptor, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared receptor is saved in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligands:
-
The 2D structures of this compound, Tamoxifen, and Fulvestrant are obtained from a chemical database such as PubChem.
-
The 2D structures are converted to 3D structures using a molecular modeling software.
-
Energy minimization of the 3D structures is performed to obtain the most stable conformation.
-
The prepared ligands are saved in the PDBQT file format.
3. Definition of the Binding Site (Grid Box):
-
A grid box is defined to encompass the active site of the ERα ligand-binding domain. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file. This ensures that the docking simulation is focused on the relevant binding pocket.
4. Molecular Docking Simulation:
-
The prepared receptor and ligand files, along with the grid box parameters, are used as input for AutoDock Vina.
-
The software performs a conformational search, exploring different orientations and conformations of the ligand within the defined binding site.
-
The binding affinity of each conformation is calculated using a scoring function, which estimates the free energy of binding in kcal/mol.
5. Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable and likely binding mode.
-
The interactions between the ligand and the amino acid residues of the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
A flowchart illustrating the key steps in a standard in silico molecular docking protocol.
Estrogen Signaling Pathway and Mechanisms of Antagonism
Understanding the estrogen signaling pathway is crucial for contextualizing the action of estrogen antagonists. Estrogen, upon binding to its receptor, initiates a cascade of events that ultimately leads to the transcription of target genes involved in cell proliferation and differentiation. Estrogen antagonists interfere with this pathway through different mechanisms.
A simplified diagram of the estrogen signaling pathway initiated by estrogen binding to its receptor.
Tamoxifen (SERM): Tamoxifen acts as a competitive inhibitor of estrogen, binding to the ER and inducing a conformational change that is different from that induced by estrogen. This altered conformation prevents the recruitment of co-activator proteins necessary for gene transcription, thereby blocking the proliferative signal.
Fulvestrant (SERD): Fulvestrant also binds to the ER but induces a more profound conformational change that not only blocks co-activator recruitment but also leads to the degradation of the ER protein itself.[7] This dual mechanism of action makes it a potent antagonist.
A diagram illustrating the distinct mechanisms of action of Tamoxifen (SERM) and Fulvestrant (SERD).
Conclusion
In silico docking studies suggest that this compound has the potential to act as an estrogen antagonist by binding to the estrogen receptor. Its predicted mechanism of action, similar to that of Tamoxifen, positions it as a promising candidate for further investigation as a novel SERM. However, to establish a definitive comparison with known estrogen antagonists like Tamoxifen and Fulvestrant, a head-to-head in silico docking study employing a consistent methodology is warranted. Such a study would provide crucial quantitative data on their relative binding affinities and further elucidate the potential of this compound in the development of new therapies for hormone-dependent cancers.
References
- 1. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Guajadial: A Comparative Meta-Analysis of its Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial, a meroterpenoid derived from guava leaves (Psidium guajava), has garnered significant interest for its potential therapeutic applications, particularly in oncology. While a formal meta-analysis is not yet available in published literature, this guide synthesizes existing data from multiple independent studies to provide a comprehensive comparison of its effectiveness. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer an objective overview of this compound's performance against relevant alternatives.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-proliferative and anti-estrogenic activity across a range of cancer cell lines. Its efficacy is often compared to established drugs like Tamoxifen due to a similar proposed mechanism of action as a selective estrogen receptor modulator.[1][2][3]
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Metric | This compound Concentration | Result | Alternative: Tamoxifen (for comparison) | Source(s) |
| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | TGI | 5.59 µg/mL | Potent Inhibition | ~5 µM (IC50) | [3][4] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-Resistant) | TGI | 2.27 µg/mL | Effective Inhibition | High Resistance | [3][4] |
| HT-29 | Colon Cancer | IC50 | 35.2 µM | Selective Action | ~15 µM (IC50) | [1] |
| A549 | Non-Small Cell Lung Cancer | IC50 | 3.58 µM | Significant Inhibition | ~20 µM (IC50) | [1][5] |
| K-562 | Leukemia | - | - | Anti-proliferative effect | - | [6] |
| NCI/ADR-RES | Resistant Ovarian Cancer | - | - | Anti-proliferative effect | - | [6] |
| NCI-H460 | Lung Cancer | - | - | Anti-proliferative effect | - | [6] |
| UACC-62 | Melanoma | - | - | Anti-proliferative effect | - | [6] |
| PC-3 | Prostate Cancer | - | - | Anti-proliferative effect | - | [6] |
| OVCAR-3 | Ovarian Cancer | - | - | Anti-proliferative effect | - | [6] |
| 786-0 | Kidney Cancer | - | - | Anti-proliferative effect | - | [6] |
TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration. Data for Tamoxifen is sourced from publicly available databases and is provided for comparative context.
Table 2: In Vivo Anti-Estrogenic Activity of this compound
| Animal Model | Treatment | Dosage | Outcome | Source(s) |
| Pre-pubescent rats | This compound-enriched fraction | 12.5, 25, and 50 mg/kg | Significant inhibition of estradiol-induced uterine proliferation (p < 0.001) | [2][7] |
| Xenograft mouse model | This compound | - | Suppression of tumor growth in human NSCLC (A549 and H1650 cells) | [1][5] |
Experimental Protocols
In Vitro Anti-Proliferative Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound (and/or comparative compounds) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve. Total Growth Inhibition (TGI) is also calculated based on the concentration that completely inhibits cell proliferation.
In Vivo Uterotrophic Assay
Objective: To evaluate the anti-estrogenic activity of this compound in an animal model.
Methodology:
-
Animal Model: Immature (pre-pubescent) female rats are used as they have low endogenous estrogen levels.
-
Treatment Groups: Animals are divided into several groups: a control group, a group treated with estradiol (a potent estrogen), and groups treated with estradiol plus different doses of a this compound-enriched fraction.
-
Administration: Treatments are administered orally or via injection for a set number of days.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
Data Analysis: The uterine weight is normalized to the body weight. A significant reduction in the estradiol-induced increase in uterine weight in the groups co-treated with this compound indicates anti-estrogenic activity. Statistical analysis is performed using methods like one-way ANOVA followed by Tukey's test.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, survival, and drug resistance.
PI3K/Akt Signaling Pathway
This compound has been shown to suppress the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[8] By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is another crucial signaling cascade that regulates cell growth and differentiation. This compound can block this pathway, leading to the inhibition of cancer cell proliferation.[1][5]
Caption: this compound blocks the Ras/MAPK signaling pathway.
Reversal of Multidrug Resistance
This compound has been observed to reverse multidrug resistance in cancer cells by inhibiting the expression of ATP-binding cassette (ABC) transporters.[8] These transporters are responsible for pumping chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.
Caption: this compound inhibits ABC transporters to enhance chemotherapy efficacy.
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound with potent anti-cancer and anti-estrogenic properties. Its ability to overcome multidrug resistance and its efficacy in Tamoxifen-resistant cell lines highlight its potential as a novel therapeutic agent. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic benefits and establish its role in clinical practice. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for future investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Estrogenic Activity of this compound Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of the Anticancer Potency of Guajadial and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of Guajadial and its naturally occurring analogs, focusing on their potency against various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Data Presentation: Anticancer Potency of this compound Analogs
The following table summarizes the available quantitative data on the anticancer activity of this compound and its analogs. It is important to note that the data is sourced from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions. The primary analogs discussed are this compound, Psidial A, and Psiguadials A, B, C, and D.
| Compound/Fraction | Cancer Cell Line | Potency (IC50/TGI in µg/mL) | Reference Compound |
| This compound-enriched Fraction | MCF-7 (Breast) | TGI: 5.59 | Doxorubicin |
| MCF-7 BUS (Breast) | TGI: 2.27 | Doxorubicin | |
| Psiguadial C | HepG2 (Liver) | Data not available in µg/mL | Not specified |
| HepG2/ADM (Liver, Adriamycin-resistant) | Data not available in µg/mL | Not specified | |
| Psiguadial D | HepG2 (Liver) | Data not available in µg/mL | Not specified |
| HepG2/ADM (Liver, Adriamycin-resistant) | Data not available in µg/mL | Not specified |
Note on Data Availability: While several studies highlight the anticancer potential of this compound and its analogs like Psidial A and Psiguadials A and B, specific IC50 values for the purified compounds are not consistently available in the reviewed literature. Much of the existing data pertains to enriched fractions rather than isolated analogs, which presents a limitation in providing a direct head-to-head potency comparison of the individual molecules. The data for Psiguadials C and D was noted as significant but quantitative values in the specified units were not provided in the source.
Experimental Protocols
The anticancer activities of this compound analogs are primarily assessed through in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed experiments.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 to 20,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then exposed to different concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways implicated in the anticancer mechanism of this compound and its analogs, as well as a typical experimental workflow.
Caption: Experimental workflow for assessing anticancer potency.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Caption: Antagonistic action of this compound on the Estrogen Receptor.
Safety Operating Guide
Safe Disposal of Guajadial: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Guajadial, a caryophyllane-based meroterpenoid. The following information is synthesized from material safety data sheets to ensure safe handling and disposal practices.
This compound Safety and Handling Summary
To minimize risks and ensure safe handling of this compound in a laboratory setting, it is essential to adhere to the following guidelines. The table below summarizes key safety, storage, and personal protective equipment (PPE) recommendations.
| Category | Recommendation |
| Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. Wear respiratory protection if necessary. |
| Handling | Wash thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from ignition sources. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C and short-term at 2-8°C.[1] |
| Personal Protective Equipment (PPE) | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media in case of fire.[1] |
Accidental Release and Disposal Workflow
In the event of an accidental spill, a structured approach is necessary to contain, clean up, and dispose of the material safely. The following diagram outlines the procedural workflow for managing a this compound spill and its subsequent disposal.
Detailed Disposal Procedures
The primary goal of this compound disposal is to prevent environmental contamination and ensure the safety of all personnel.
Step 1: Personal and Environmental Precautions
Before initiating cleanup, ensure all personnel in the vicinity are aware of the spill and are equipped with the appropriate personal protective equipment (PPE), including respiratory protection.[1] Take immediate steps to prevent the material from entering drains or waterways.[1] If it is safe to do so, prevent any further leakage or spillage.
Step 2: Containment and Collection
For a solid spill, carefully pick up and arrange for disposal without creating dust.[1] This can be achieved by gently sweeping the material and shoveling it into a suitable container.[1] Avoid any actions that could cause the powder to become airborne.
Step 3: Storage for Disposal
Place the collected this compound waste into a suitable, clearly labeled, and closed container to await disposal.[1]
Step 4: Final Disposal
Dispose of the contained this compound waste in accordance with all applicable local, state, provincial, and federal regulations.[2] It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure full compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
